Guaijaverin

Catalog No.
S625378
CAS No.
22255-13-6
M.F
C20H18O11
M. Wt
434.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Guaijaverin

CAS Number

22255-13-6

Product Name

Guaijaverin

IUPAC Name

2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxychromen-4-one

Molecular Formula

C20H18O11

Molecular Weight

434.3 g/mol

InChI

InChI=1S/C20H18O11/c21-8-4-11(24)14-13(5-8)30-18(7-1-2-9(22)10(23)3-7)19(16(14)27)31-20-17(28)15(26)12(25)6-29-20/h1-5,12,15,17,20-26,28H,6H2/t12-,15-,17+,20-/m0/s1

InChI Key

PZZRDJXEMZMZFD-IEGSVRCHSA-N

SMILES

Array

Synonyms

Quercetin-3-arabinopyranoside; 3',4',5,7-Tetrahydroxyflavone 3-O-α-L-arabinoside; Foeniculin (glycoside)

Canonical SMILES

C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(O4)CO)O)O)O)O

Isomeric SMILES

C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O[C@@H]4[C@@H]([C@H]([C@@H](O4)CO)O)O)O)O

The exact mass of the compound Guaiaverin is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrans - Benzopyrans - Chromones - Flavonoids - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Chemical Identity and Natural Source

Author: Smolecule Technical Support Team. Date: February 2026

Guaijaverin is classified as a flavonoid, specifically a quercetin glycoside, and its core structure is based on quercetin [1] [2]. The IUPAC name is quercetin-3-O-α-L-arabinopyranoside, reflecting its structure where the sugar arabinose is attached to the quercetin aglycone [2]. It is a significant bioactive component in guava leaves, which also contain other beneficial compounds like quercetin, gallic acid, and catechin [3] [4].

Documented Biological Activities and Mechanisms

Recent studies highlight this compound's potent biological activities, with one of the most detailed mechanisms uncovered in allergy research.

Anti-Allergic Rhinitis Mechanism

A 2024 study demonstrates that a complex of this compound and epigallocatechin gallate (EGCG) can significantly modulate the immune response in allergic rhinitis [5]. The proposed mechanism involves the regulation of the Th1/Th2 cytokine balance through key signaling pathways, which can be visualized in the following experimental workflow:

G OVA Ovalbumin (OVA) Challenge Th2 Th2 Cell Response OVA->Th2 STAT6 p-STAT6 Activation Th2->STAT6 GATA3 GATA3 Transcription Factor STAT6->GATA3 Th2Cytokines IL-4, IL-5, IL-13 & IgE Production GATA3->Th2Cytokines Th1 Th1 Cell Response STAT1 p-STAT1 Activation Tbet T-bet Transcription Factor STAT1->Tbet IFNgamma IFN-γ Production Tbet->IFNgamma GEC GEC Treatment (this compound + EGCG) GEC->STAT6 Suppresses GEC->GATA3 Suppresses GEC->Th2Cytokines Inhibits GEC->STAT1 Promotes GEC->Tbet Promotes

Experimental workflow showing GEC modulation of Th1/Th2 balance in allergic rhinitis model [5].

The quantitative outcomes from this study are summarized in the table below.

Model/Assay Treatment Key Outcomes & Inhibition/Activation

| In Vitro (RBL-2H3 cells) | GEC (this compound + EGCG Complex) | β-hexosaminidase release: 4.20% inhibition (synergistic) IL-4: 4.08% inhibition IL-13: 4.71% inhibition IFN-γ: 12.43% increase [5] | | In Vitro | ILS-F-2301 (50 μg/mL) (P. guajava & C. sinensis extract) | β-hexosaminidase release: inhibited IL-4: 61.54% inhibition IL-5: 58.79% inhibition IL-13: 59.25% inhibition IFN-γ: 133.14% activation [5] | | In Vivo (AR Mouse Model) | ILS-F-2301 | OVA-specific IgE & histamine (serum): inhibited IL-4: 28.23% inhibition IL-5: 47.15% inhibition IFN-γ: 37.11% activation [5] |

Anti-Diabetic Potential

While clinical evidence is limited, network pharmacology analysis suggests this compound-rich guava leaves may help manage Type 2 Diabetes Mellitus (T2DM) by regulating the PI3K-AKT signaling pathway, insulin resistance pathway, and insulin secretion process [6].

Key Experimental Protocols

For researchers looking to validate or explore these findings, here are methodologies from the cited studies.

Extraction and Identification from Guava Leaves
  • Source Material: Fresh, healthy guava (Psidium guajava L.) leaves [7].
  • Pre-treatment: Wash with tap water, sterilize with 1% sodium hypochlorite (NaOCl) for 2 minutes, and rinse thoroughly with distilled water [7].
  • Extraction: Crush sterilized leaves and mix with distilled water (e.g., 25 g leaves in 100 mL water). Heat mixture in a water bath at 80°C for 15 minutes. Cool, then filter through Whatman No. 2 filter paper to remove solid debris [7].
  • Identification: Advanced techniques like UPLC-Q-TOF-MS/MS (Ultra-Performance Liquid Chromatography–Quadrupole Time-of-Flight Tandem Mass Spectrometry) are used to identify and characterize this compound and other phenolic compounds in the complex extract [4].
In Vitro Anti-Allergic Activity Assay
  • Cell Model: Use RBL-2H3 cells (a rat basophilic leukemia cell line), a standard model for studying IgE-mediated type I allergic reactions [5].
  • Degranulation Measurement: Measure the release of β-hexosaminidase, a key marker for antigen-induced degranulation. Add the test compound (e.g., GEC or plant extract) to sensitized cells, then challenge with an antigen. Collect supernatant and measure β-hexosaminidase activity [5].
  • Cytokine Analysis: Quantify cytokine levels (e.g., IL-4, IL-5, IL-13, IFN-γ) in the cell supernatant using specific immunoassays like ELISA [5].
  • Pathway Analysis: Use Western blotting to analyze protein expression and phosphorylation (e.g., p-STAT1, p-STAT6) in treated cells. This confirms the involvement of specific signaling pathways [5].

Research Applications and Future Directions

Current research extends beyond this compound's direct therapeutic use. Its role in the biosynthesis of other valuable flavonoid apiosides is a key area of interest [2]. Understanding the enzyme mechanisms opens possibilities for biocatalytic production of complex flavonoids.

For researchers, focusing on purification protocols, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling, and preclinical efficacy models for specific conditions like allergic asthma or atopic dermatitis would be valuable next steps. The synergistic effect of this compound with other compounds like EGCG also presents a promising area for developing multi-targeted therapeutic formulations.

References

Chemical Profile and Identification of Guaijaverin

Author: Smolecule Technical Support Team. Date: February 2026

Guaijaverin is a flavonoid glycoside, specifically a quercetin-3-O-α-L-arabinopyranoside, recognized as one of the key bioactive compounds in guava leaves [1] [2].

  • Chemical Class: Flavonol glycoside
  • IUPAC Name: 2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-[(2S,3R,4R,5S)-3,4,5-trihydroxyoxan-2-yl]oxychromen-4-one
  • Molecular Formula: C₂₀H₁₈O₁₁
  • Molecular Weight: 434.35 g/mol
  • Structure: Comprises a quercetin aglycone linked to an arabinose sugar moiety.

Extraction and Analytical Methods

The following table summarizes the key steps for extracting and identifying this compound from guava leaves, compiled from various experimental approaches.

Protocol Step Description Key Parameters & Techniques
Sample Preparation Fresh guava leaves are rinsed, shade-dried, and ground to a fine powder. Uniform particle size (e.g., 1 mm sieve) to maximize extraction efficiency [3].

| Extraction | Solid-liquid extraction using suitable solvents. | Solvents: Ethanol/water mixtures (e.g., 50-70%) or pure aqueous [4] [5] [3]. Advanced Techniques: Ultrasound-assisted extraction (UAE), Microwave-assisted extraction (MAE) to enhance yield and speed [4]. Typical Ratio: 20g leaf powder per 100mL solvent, boiled at 90°C for 30 min [3]. | | Extract Analysis | Identification and quantification of this compound. | Primary Technique: Liquid Chromatography coupled with Mass Spectrometry (LC-MS), often in negative ionization mode [6] [4] [3]. Advanced Systems: UHPLC-LTQ-Orbitrap-MS/MS [6] or UPLC-Q-TOF-MS/MS [4] for high-resolution accurate mass confirmation. |

The workflow for extraction and analysis can be visualized as follows:

G start Guava Leaf Sample prep Sample Preparation start->prep ext Extraction prep->ext anal LC-MS Analysis ext->anal id This compound Identified anal->id

Reported Biological Activities and Potential Mechanisms

This compound contributes to the broad pharmacological profile of guava leaf extract. The table below outlines its documented activities.

Biological Activity Reported Effects and Potential Mechanisms
Antimicrobial Exhibits activity against various intestinal and foodborne pathogens. Believed to act by disrupting microbial cell membranes [7] [3] [2].
Antidiarrheal Considered one of the key antidiarrheal compounds in guava leaves. May work through antibacterial action and possibly by reducing intestinal inflammation [1] [2].
Antioxidant As a flavonoid derivative, it can scavenge free radicals and reactive oxygen species (ROS), helping to reduce oxidative stress [7] [4].
Anti-inflammatory May contribute to the overall anti-inflammatory effects of guava leaf extract, though its specific molecular targets are less defined [1].

Research Gaps and Future Directions

While this compound is consistently identified as a constituent of guava leaves, several areas require further investigation to support drug development:

  • Quantitative Analysis: More studies are needed to determine the precise concentration of this compound in different guava cultivars and how it is affected by growth conditions and processing methods [4] [5].
  • Mechanism of Action: The specific molecular pathways and targets for this compound's biological activities, particularly its anti-inflammatory and antidiabetic potential, are not fully elucidated [2].
  • Synergistic Effects: this compound likely works in synergy with other compounds in the leaf extract, such as quercetin and its other glycosides. The nature of these interactions is a key area for future research [4] [2].

References

Chemical Identity and Key Characteristics

Author: Smolecule Technical Support Team. Date: February 2026

Guaijaverin is a quercetin derivative where the sugar moiety α-L-arabinopyranose is attached to the quercetin aglycone at the 3-position [1]. Its core chemical profile is summarized below.

Property Description
IUPAC Name 2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-(((2S,3R,4S,5S)-3,4,5-trihydroxytetrahydro-2H-pyran-2-yl)oxy)-4H-chromen-4-one [1]
Molecular Formula C₂₀H₁₈O₁₁ [1]
Molecular Weight 434.35 g/mol [1]
CAS Number 22255-13-6 [1] [2]
Purity Available at ≥95% and ≥98% (HPLC) [1] [2]

Documented Biological Activities and Potency

Research has identified several key molecular targets and biological activities for this compound. Quantitative data from assays is critical for evaluating its therapeutic potential.

Biological Activity Reported Result / Potency Experimental Context / Notes
Urease Inhibition IC₅₀ = 120 μM [1] Potential for treating gastric ulcers [1] [2].
Aldose Reductase Inhibition IC₅₀ = 0.18 μM [3] Potent inhibitor; target for diabetic complications [3].
Antibacterial Activity MIC = 2-4 mg/mL [3] Bacteriostatic against Streptococcus mutans; suggests anti-plaque potential [1] [2] [3].
Antioxidant Activity "Significantly strong" ABTS radical scavenging [2] Contributes to overall oxidative stress reduction [2].
Hypoglycemic Activity Promotes GLUT4 expression [3] Enhances glucose transport in fat cell model [3].

Key Experimental Protocols

For researchers aiming to validate or explore these activities, the methodologies from key studies provide an excellent starting point.

  • Antimicrobial Assay against *S. mutans* [3]
    • Preparation: Isolate this compound from Psidium guajava via bioautography-directed chromatographic fractionation.
    • Growth Inhibition: Determine Minimum Inhibitory Concentration (MIC) using broth dilution methods.
    • Cariogenic Properties: Evaluate sub-MIC concentrations on acid production, cell-surface hydrophobicity, sucrose-dependent adherence, and bacterial aggregation.
  • Enzyme Inhibition Assays [3]
    • Aldose Reductase Inhibition: Use rat lens aldose reductase with bioassay-guided separation. Measure IC₅₀ values in comparison to reference inhibitors like epalrestat.
    • Urease Inhibition: Test methanolic extracts or pure compound against Jack bean urease, calculating IC₅₀ from dose-response curves.

Natural Sources and Isolation

This compound is primarily isolated from the leaves of Guava (Psidium guajava L.) [1] [4] [5]. It has also been identified in other species, including:

  • Camellia sinensis (tea plant) [1]
  • Bupleurum falcatum [1]
  • Ruprechtia polystachya [2]
  • Cistus species [6]

A standard isolation workflow from guava leaves is visualized below, which can be scaled for research purposes.

G Start Dried Guava Leaf Powder Step1 Exhaustive Extraction with 50% Ethanol Start->Step1 Step2 Concentration under Reduced Pressure Step1->Step2 Step3 Liquid-Liquid Fractionation (Petroleum Ether, Chloroform, Ethyl Acetate, n-Butanol) Step2->Step3 Step4 Collect Ethyl Acetate Fraction Step3->Step4 Step5 Column Chromatography (Silica Gel Stationary Phase) Step4->Step5 Step6 Gradient Elution (Chloroform → Ethyl Acetate → Methanol) Step5->Step6 Step7 TLC Analysis & Fraction Pooling Step6->Step7 Step8 Purification (Repeated Crystallization from Methanol) Step7->Step8

Research Status and Potential

This compound is firmly in the pre-clinical research stage [7]. Its observed multi-target activity makes it a promising candidate for several therapeutic areas, but significant challenges remain.

  • Potential Applications: Based on its bioactivity profile, this compound is investigated for potential use in managing diabetes and its complications, as an anti-caries agent, and for general antioxidant and anti-inflammatory applications [3] [5].
  • Current Challenges: Like many natural flavonoids, this compound and its aglycone quercetin face challenges related to poor bioavailability, rapid metabolism, and short plasma half-life, which limit its clinical translation [7].
  • Future Directions: Current research focuses on overcoming these barriers through advanced drug delivery systems (e.g., nanoparticles, nanoemulsions) and exploring synergistic effects in combination with other therapeutic agents [7].

References

Comprehensive Technical Guide: Guaijaverin - A Bioactive Plant Flavonoid with Therapeutic Potential

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Guaijaverin

This compound (Quercetin-3-O-α-L-arabinopyranoside) is a naturally occurring flavonol glycoside consisting of the flavonol quercetin and the sugar arabinose. This polyphenolic compound has attracted significant scientific interest due to its diverse biological activities and potential therapeutic applications. This compound is primarily isolated from the leaves and fruits of Psidium guajava L. (guava), a plant widely used in traditional medicine across tropical and subtropical regions [1] [2] [3].

The compound belongs to the flavonoid class of secondary metabolites, which are known for their antioxidant properties and roles in plant defense mechanisms. With a molecular formula of C₂₀H₁₈O₁₁ and a molecular weight of 434.35 g/mol, this compound exhibits specific structural features that contribute to its biological activity, including multiple phenolic hydroxyl groups that enable free radical scavenging and metal chelation [2] [4]. The compound's glycosidic linkage at the 3-position of the quercetin aglycone enhances its solubility and bioavailability compared to some other flavonoid compounds.

Chemical Properties and Structural Characteristics

This compound possesses well-defined physicochemical properties that influence its biological behavior and extraction potential. The compound appears as a light yellow to yellow solid powder with a density of 1.9±0.1 g/cm³ and a high boiling point of 828.1±65.0°C at 760 mmHg. Its flash point of 296.3±27.8°C indicates relatively good thermal stability under standard conditions [2].

The structural elucidation of this compound reveals a quercetin aglycone (2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4H-chromen-4-one) linked to an α-L-arabinopyranose moiety via a glycosidic bond at the 3-position. This molecular arrangement includes multiple hydroxyl groups (7 hydrogen bond donors and 11 hydrogen bond acceptors) that contribute to its solubility characteristics and biological interactions. The compound has a partition coefficient (LogP) of 1.68, suggesting moderate lipophilicity, and a rotatable bond count of 3, indicating some molecular flexibility [2] [4].

This compound is soluble in DMSO (approximately 100 mg/mL or 230.23 mM) and can be formulated for experimental studies using co-solvents such as PEG300, Tween-80, and saline solutions. The compound requires protection from light during storage and handling, with recommended storage at 4°C in powder form to maintain stability [2].

Quantitative Bioactivity Data

The biological activities of this compound have been quantitatively assessed through various in vitro and in vivo studies, revealing potent effects against several therapeutic targets. The following table summarizes the key quantitative bioactivity data for this compound:

Table 1: Quantitative Bioactivity Profile of this compound

Biological Activity Quantitative Measure Experimental System Reference
Urease Inhibition IC₅₀ = 120 μM Enzyme assay [4]
Anti-*Streptococcus mutans* MIC = 2-4 mg/mL Bacterial growth inhibition (MTCC 1943 & CLSM 001 strains) [2] [4]
Pancreatic Lipase Inhibition IC₅₀ = ~30 μg/mL, >90% inhibition at high concentrations In vitro enzyme assay and in vivo rat model [5]
Cytotoxicity IC₅₀ > 10 μg/mL (A549, HeLa, SGC-7901 cells) MTT assay [4]
Serum Albumin Binding Kₛᵥ = 10⁴ M⁻¹ (static quenching) Fluorescence spectroscopy with HSA [6] [3]

This compound exhibits dose-dependent effects across multiple biological systems, with particularly notable activity against enzymatic targets involved in metabolic disorders and infectious diseases. The compound's urease inhibitory activity (IC₅₀ = 120 μM) suggests potential applications against urease-positive pathogens, while its anti-*Streptococcus mutans* effects (MIC = 2-4 mg/mL) support its traditional use in oral health [4]. Recent investigations have highlighted this compound's potent pancreatic lipase inhibition (>90% at high concentrations), indicating possible applications in obesity management through reduced triglyceride absorption [5].

Experimental Protocols

Extraction and Isolation Methodology

The extraction and purification of this compound from plant materials involves multiple chromatographic steps optimized for recovery efficiency and purity:

  • Plant Material Preparation: Dry and pulverize guava leaves (Psidium guajava L.) to a fine powder (100 g) to increase surface area for extraction [1] [7].
  • Solvent Extraction: Use 50% hydroethanolic solution (1.5 L) as extraction solvent, as it demonstrates superior efficiency for phenolic compounds compared to pure solvents. Macerate the plant material for 4 days at room temperature with occasional agitation [7].
  • Filtration and Concentration: Filter the extract through Whatman filter paper No. 4 and concentrate the filtrate using rotary evaporation at 50°C. Lyophilize the resulting concentrate to obtain a dry powder [1].
  • HSCCC Separation: Employ High-Speed Counter-Current Chromatography (HSCCC) with the solvent system n-hexane–ethyl acetate–methanol–water (0.7:4:0.8:4, v/v/v/v). Use the upper phase as stationary phase and the lower phase as mobile phase. The partition coefficient (K) for this compound in this system is approximately 1.28 [1].
  • Final Purification: For complete separation of this compound from similar flavonoids (such as hyperoside and isoquercitrin), use semi-preparative HPLC with a C18 column and isocratic elution with methanol-water (30:70, v/v) at a flow rate of 2 mL/min [1].

This protocol typically yields this compound with purity exceeding 95%, as verified by analytical HPLC [1]. The extraction process can be enhanced using ultrasound-assisted extraction, which reduces processing time and improves yield [8].

Fluorescence Quenching Binding Studies

The interaction between this compound and human serum albumin (HSA) can be characterized using fluorescence spectroscopy to understand its binding mechanism and pharmacokinetic properties:

  • Solution Preparation: Prepare HSA solution (5.0 × 10⁻⁶ M) in phosphate buffer (5.0 × 10⁻² M, pH 7.0) containing NaCl (0.15 M). Dissolve this compound in DMSO and dilute with the same buffer (final DMSO concentration <1%) [6] [3].
  • Fluorescence Measurements: Record fluorescence spectra at temperatures 298, 303, and 308 K using an excitation wavelength of 280 nm and emission range of 300-450 nm. Use a 1 cm path length quartz cell [3].
  • Data Analysis: Calculate Stern-Volmer constants (Kₛᵥ) using the equation: F₀/F = 1 + Kₛᵥ[Q], where F₀ and F are fluorescence intensities in absence and presence of quencher (this compound), and [Q] is quencher concentration. Determine binding constants (Kₐ) and number of binding sites (n) using the modified Stern-Volmer equation [6].
  • Thermodynamic Parameters: Calculate enthalpy change (ΔH), entropy change (ΔS), and Gibbs free energy change (ΔG) from temperature-dependent binding studies to characterize the binding forces [3].

This protocol typically reveals that this compound binds to site I of HSA (subdomain IIA) near Trp214 residue through static quenching mechanism, with binding driven by balanced enthalpic and entropic forces [6] [3].

Analytical Characterization Techniques

Structural Elucidation Methods

Comprehensive structural characterization of this compound requires a multi-technique approach to confirm identity and purity:

  • NMR Spectroscopy: Perform ¹H and ¹³C NMR analysis in DMSO-d₆. Key ¹H NMR signals include aromatic protons between δ 6.0-8.0 ppm, anomeric proton of arabinose at approximately δ 5.5 ppm (d, J=7.5 Hz), and sugar protons between δ 3.0-4.0 ppm. ¹³C NMR shows characteristic signals for carbonyl carbon at δ 175-180 ppm, aromatic carbons between δ 100-165 ppm, and anomeric carbon at approximately δ 100-105 ppm [8].
  • Mass Spectrometry: Use ESI-MS in negative ion mode, with this compound showing [M-H]⁻ peak at m/z 433. MS/MS fragmentation produces characteristic fragments at m/z 301 ([M-H-132]⁻, corresponding to quercetin aglycone) and m/z 151 [1] [2].
  • Fourier-Transform Infrared Spectroscopy (FTIR): Key absorption bands include OH stretching (3200-3500 cm⁻¹), carbonyl stretching (1650-1660 cm⁻¹), aromatic C=C (1580-1600 cm⁻¹), and C-O-C glycosidic linkage (1070-1100 cm⁻¹) [8].
  • High-Performance Liquid Chromatography (HPLC): Use reverse-phase C18 column with mobile phase methanol-water (30:70, v/v) containing 0.1% formic acid, flow rate 1.0 mL/min, and detection at 254-370 nm. Retention time for this compound is typically 15-20 minutes under these conditions [1] [8].

These analytical techniques provide complementary structural information that collectively confirms the identity and purity of isolated this compound, with HPLC establishing purity typically >95% for biological testing [1] [8].

Molecular Mechanisms and Signaling Pathways

This compound exerts its biological effects through multiple molecular mechanisms, with recent studies elucidating its interactions with specific protein targets and cellular pathways. The following diagram illustrates the primary molecular targets and proposed mechanisms of action for this compound:

G cluster_targets Molecular Targets cluster_effects Biological Effects cluster_pathways Therapeutic Applications This compound This compound PancreaticLipase Pancreatic Lipase This compound->PancreaticLipase Non-competitive Inhibition Urease Urease This compound->Urease Competitive Inhibition IC₅₀ = 120 μM HSA Human Serum Albumin This compound->HSA Static Quenching Site I Binding BacterialEnzymes Bacterial Enzymes (S. mutans) This compound->BacterialEnzymes Enzyme Inhibition Antioxidant Antioxidant Activity This compound->Antioxidant Free Radical Scavenging LipidReduction Reduced Lipid Absorption PancreaticLipase->LipidReduction Reduced TG Hydrolysis Antimicrobial Antimicrobial Effects Urease->Antimicrobial Anti-H. pylori Activity ProteinBinding Plasma Protein Binding HSA->ProteinBinding Pharmacokinetic Modulation BacterialEnzymes->Antimicrobial Anti-plaque Effect Obesity Obesity Management LipidReduction->Obesity MetabolicDisorders Metabolic Disorders LipidReduction->MetabolicDisorders Antioxidant->MetabolicDisorders InfectiousDisease Infectious Disease Antimicrobial->InfectiousDisease DrugDelivery Drug Delivery Modulation ProteinBinding->DrugDelivery

Figure 1: Molecular Targets and Mechanisms of Action of this compound

Pancreatic Lipase Inhibition Mechanism

This compound exhibits potent anti-obesity potential through its inhibition of pancreatic lipase, a key enzyme in dietary fat absorption. Detailed mechanistic studies reveal that this compound acts through non-competitive inhibition, forming a complex with the enzyme that reduces its catalytic efficiency without competing with the substrate at the active site. Fluorescence quenching studies indicate static quenching of pancreatic lipase by this compound, suggesting the formation of a stable complex that alters the enzyme's microenvironment and spatial conformation [5].

Molecular docking simulations demonstrate that this compound binds to pancreatic lipase with a minimum binding energy of -6.96 kcal/mol, interacting with key residues in the enzyme's active site region. These interactions involve hydrogen bonding with polar residues and π-π stacking with aromatic residues, stabilizing the enzyme-inhibitor complex. In vivo studies using oral lipid tolerance tests in rats confirm that this compound effectively reduces triglyceride uptake by inhibiting pancreatic lipase activity in the gastrointestinal tract, supporting its potential as a natural anti-obesity agent [5].

Protein Binding and Pharmacokinetic Implications

The interaction between this compound and human serum albumin (HSA) plays a crucial role in determining its pharmacokinetic profile and in vivo distribution. Biophysical studies using fluorescence spectroscopy and computational approaches demonstrate that this compound binds specifically to site I (subdomain IIA) of HSA, located in close proximity to the Trp214 residue. This binding occurs through a static quenching mechanism, with thermodynamic parameters indicating the involvement of both hydrophobic interactions and hydrogen bonding in complex stabilization [6] [3].

The binding constant (Kₐ) for the this compound-HSA interaction is approximately 10⁴ M⁻¹, suggesting moderate binding affinity that allows for a balance between plasma circulation and tissue distribution. This interaction may influence this compound's biological half-life, metabolic clearance, and potential drug-drug interactions when co-administered with other HSA-bound compounds. Understanding these binding characteristics is essential for predicting this compound's in vivo behavior and optimizing its therapeutic application [6] [3].

Research Applications and Future Directions

Potential Therapeutic Applications

Based on its diverse biological activities, this compound shows promise for several therapeutic applications:

  • Metabolic Disorder Management: this compound's potent pancreatic lipase inhibition (>90% at high concentrations) supports its development as a natural anti-obesity agent. Unlike prescription lipase inhibitors like orlistat, this compound may offer a favorable side effect profile while effectively reducing dietary fat absorption [5].
  • Antimicrobial Applications: The compound's activity against Streptococcus mutans (MIC 2-4 mg/mL) and urease-producing pathogens suggests potential in oral healthcare and gastrointestinal infection management. This compound's anti-biofilm properties may enhance its efficacy against dental plaque-forming bacteria [2] [4].
  • Antioxidant Therapy: As a flavonol glycoside, this compound demonstrates significant free radical scavenging capacity, supporting its potential use in oxidative stress-related conditions including metabolic syndrome, inflammatory disorders, and age-related degenerative diseases [7] [3].
  • Drug Delivery Optimization: The specific binding interaction between this compound and HSA could be exploited for drug delivery applications, potentially enhancing the solubility, stability, and pharmacokinetic profiles of co-administered therapeutic agents [6] [3].
Current Research Gaps and Future Perspectives

Despite promising bioactivities, several aspects of this compound research require further investigation:

  • Comprehensive Toxicity Profiling: Systematic in vivo toxicity studies are needed to establish safe dosage ranges and identify potential adverse effects following chronic administration [8] [5].
  • Structure-Activity Relationships: Methodical modification of this compound's chemical structure could enhance potency and bioavailability while reducing potential toxicity [1] [4].
  • Clinical Efficacy Trials: Well-designed human clinical trials are essential to validate this compound's therapeutic potential in metabolic diseases, infectious disorders, and other indicated conditions [5].
  • Formulation Development: Advanced delivery systems including nanoparticles, liposomes, or cyclodextrin complexes could address this compound's solubility limitations and enhance its therapeutic efficacy [2] [4].
  • Synergistic Combinations: Investigation of this compound in combination with other bioactive compounds may reveal enhanced therapeutic effects through synergistic interactions [7] [8].

References

isolation and purification of guaijaverin

Author: Smolecule Technical Support Team. Date: February 2026

Guaijaverin at a Glance

The following table consolidates the essential technical data on guaijaveris from the search results.

Aspect Details
IUPAC Name Quercetin 3-O-α-L-arabinopyranoside [1] [2]
Molecular Formula C₂₀H₁₈O₁₁ [1] [2]
Molecular Weight 434.35 g/mol [1] [2]
CAS Registry Number 22255-13-6 [1] [2]
Physical Form Light yellow to yellow solid powder [1] [2]
Biological Activities Antibacterial (against Strep. mutans), antioxidant, urease inhibitor (IC₅₀ = 120 μM) [1] [2]
Source Fruits and leaves of Psidium guajava Linn. (Guava) [1] [3]
Solubility (in DMSO) ~100 mg/mL (~230.23 mM) [2]

Potential Pathways for Isolation and Analysis

While a direct protocol for this compound is not available, the search results suggest several general methodologies used for isolating similar phenolic compounds from guava.

  • Extraction of Bioactive Compounds: Research indicates that methanolic extracts are effective for isolating phenolic compounds from freeze-dried guava fruit [4]. For guava leaves, studies have successfully used 60% ethanol/water as a solvent with methods like Microwave-Assisted Extraction (MAE) and Ultrasound-Assisted Extraction (UAE) to obtain high yields of flavonoids and other antioxidants [3].
  • Separation and Analysis: Reversed-phase High-Performance Liquid Chromatography (HPLC) with diode-array detection is a reliable and validated method for separating, identifying, and quantifying a mixture of 13 phenolic compounds in guava extracts [4]. This technique would be crucial for identifying and purifying this compound from a complex plant extract. Furthermore, Thin Layer Chromatography (TLC) methods developed for the related flavonoid quercetin can provide a starting point for a quick and cost-effective initial screening of guava extracts [5].

Based on these general methods, a potential high-level workflow for approaching the isolation of this compound can be conceptualized as follows:

Start Start: Plant Material (Guava Leaves/Fruit) Step1 Extraction (Solvent: Methanol or 60% Ethanol) (Method: MAE, UAE, or Maceration) Start->Step1 Step2 Preliminary Screening (TLC for Flavonoids) Step1->Step2 Step3 Separation & Purification (Analytical or Prep. HPLC) Step2->Step3 Step4 Characterization & Validation (LC-MS, NMR, Bioassays) Step3->Step4 End End: Pure this compound Step4->End

Suggestions for Protocol Development

To proceed with your work, you may find it helpful to:

  • Consult Broader Literature: Search for isolation protocols of closely related flavonoids, particularly quercetin glycosides, from plant materials. The techniques are often analogous.
  • Focus on Analytical Methods: The detailed HPLC conditions mentioned in the search results for analyzing guava phenolics [4] [5] are an excellent starting point for developing a purification method. Scaling up an analytical HPLC method to a preparative one is a common strategy.
  • Utilize Chemical Properties: The solubility data provided can inform your choice of solvent for extraction and re-dissolution during purification steps [2].

References

Solubility Data and Solution Preparation

Author: Smolecule Technical Support Team. Date: February 2026

The following table consolidates key solubility data and preparation methods for guaijaverin in DMSO from chemical supplier specifications and research publications.

Parameter Reported Value Notes / Source
Solubility in DMSO 100 mg/mL (230.23 mM) [1] Requires ultrasonic treatment; hygroscopic DMSO impacts solubility [1].
50 mg/mL (115.11 mM) [2] Sonication is recommended [2].
Recommended Stock Concentration 10 - 100 mM [1] [2] Standard for preparing aliquots.
Molecular Weight 434.35 g/mol [1] [2] [3] For molarity calculations.
Appearance Light yellow to yellow solid [1] Physical characteristic.

Experimental Protocol for Stock Solution Preparation

Here is a detailed methodology for preparing a this compound stock solution in DMSO based on the search results:

  • Calculation and Weighing: Calculate the mass of this compound needed to achieve your desired stock concentration and volume. For example, to prepare 1 mL of a 100 mM stock solution, you would weigh 43.4 mg of this compound [1].
  • Solubilization: Transfer the weighed compound to a suitable vial and add the pre-determined volume of anhydrous DMSO.
  • Sonication: Seal the vial and place it in an ultrasonic bath for a period of time to aid dissolution and ensure a clear solution [2] [4].
  • Aliquoting and Storage:
    • Once fully dissolved, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles [4].
    • Store the aliquots at -20°C or -80°C, protected from light [1] [2]. Under these conditions, stock solutions are typically stable for several months [1].
  • Quality Control: Note the appearance of the solution; a clear, light yellow solution is typical. The use of newly opened, anhydrous DMSO is emphasized to maintain solubility and compound stability [1].

This compound in Research Context

This compound (also known as Quercetin-3-Arabinoside) is a flavonoid isolated from plants like guava (Psidium guajava L.) [5] [4] [6]. Its key reported bioactivities include:

  • Urease Inhibition: Acts as a urease inhibitor with an IC₅₀ of 120 μM [1] [2].
  • Antibacterial Activity: Demonstrates growth-inhibitory effects against Streptococcus mutans, a primary cariogenic bacterium, suggesting potential as an antiplaque agent [4] [6].
  • Antioxidant & Hypoglycemic Activity: Exhibits antioxidant properties and has shown potential hypoglycemic activity by promoting GLUT4 protein expression and inhibiting free fatty acid release [4].

The experimental workflow for preparing and applying this compound in cell-based assays can be visualized as follows:

Start Start: Prepare this compound Stock Step1 Weigh this compound powder Start->Step1 Step2 Add Anhydrous DMSO Step1->Step2 Step3 Sonicate until clear Step2->Step3 Step4 Aliquot Solution Step3->Step4 Step5 Store at -20°C/-80°C (Protect from Light) Step4->Step5 App1 In Vitro Bioassays: • Antibacterial • Enzyme Inhibition Step5->App1 App2 Cellular Studies (using further dilution) App1->App2 e.g., MTT Assay

> this compound stock solution preparation workflow for biological assays, highlighting DMSO solubilization and storage conditions.

For cellular studies, stock solutions are further diluted in cell culture medium. Cytotoxicity is often evaluated using assays like MTT, with research showing this compound had low cytotoxicity (IC₅₀ > 10 μg/mL) against various human cell lines including A549, HeLa, and SGC-7901 [1].

References

Mechanisms of Action and Quantitative Data

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key molecular targets and the experimentally determined potency of guaijaverin.

Biological Activity Molecular Target / Mechanism Experimental Model Potency / Effect Citation
Anti-obesity Pancreatic Lipase Inhibition (Reversible, non-competitive) In vitro enzyme assay; In vivo rat model IC₅₀ not specified; 90.63% inhibition at tested concentration; Reduced TG uptake in vivo [1]
Antibacterial Growth inhibition of Streptococcus mutans In vitro bacterial culture (MIC) MIC: 2-4 mg/mL (strain-dependent) [2] [3]
Enzyme Inhibition Urease Inhibition In vitro enzyme assay IC₅₀: 120 μM [3]
Antioxidant Free Radical Scavenging DPPH and hydroxyl radical assay 42.38% and 33.45% radical scavenging (in guava leaf extract jelly) [4]
Conformational Change Binding alters PL conformation Multispectral analysis (Fluorescence, UV, CD) Induces static quenching and changes protein microenvironment [1]

Detailed Experimental Protocols

To facilitate further research, here are the methodologies used in key studies investigating this compound's activity.

Pancreatic Lipase (PL) Inhibition Assay

This protocol is used to determine the inhibitory activity and mechanism of this compound against pancreatic lipase [1].

  • Enzyme Inhibition Kinetics: The inhibitory activity is investigated through enzyme inhibition activity experiments. The IC₅₀ value is calculated, and the type of inhibition (e.g., non-competitive) is determined using Lineweaver-Burk plots.
  • Multispectral Analysis:
    • Fluorescence Spectra: Measure the intrinsic fluorescence of pancreatic lipase (excitation at 280 nm) with increasing concentrations of this compound. Analyze the quenching mechanism (e.g., static quenching) and calculate binding constants.
    • Ultraviolet (UV) Spectra: Record UV absorption spectra of pancreatic lipase in the presence and absence of this compound to investigate structural changes.
    • Circular Dichroism (CD): Use CD spectroscopy to analyze changes in the secondary structure (e.g., α-helix, β-sheet content) of pancreatic lipase upon binding to this compound.
  • Molecular Docking: Use docking software (e.g., AutoDock Vina) to simulate the binding of this compound to pancreatic lipase. The 3D structure of pancreatic lipase is obtained from the PDB database. The docking results provide the minimum binding energy and identify key interacting amino acid residues.
  • In Vivo Validation (Oral Lipid Tolerance Test in Rats): After an overnight fast, administer a lipid load (e.g., olive oil) with or without this compound to rat groups. Collect blood samples at regular intervals over several hours. Measure serum triglyceride (TG) levels to assess the compound's efficacy in reducing lipid absorption in vivo.
Anti-Streptococcus mutans Assay

This protocol outlines the evaluation of this compound's antibacterial activity against the cariogenic bacterium S. mutans [2].

  • Determination of Minimum Inhibitory Concentration (MIC):
    • Prepare sterile Mueller-Hinton broth or similar culture medium.
    • Perform a series of two-fold dilutions of this compound in the broth (e.g., from 0.0078 to 4 mg/mL).
    • Inoculate each tube with a standardized suspension of S. mutans (e.g., 1-5 x 10⁵ CFU/mL).
    • Incubate the tubes at 37°C for 18-24 hours.
    • The MIC is defined as the lowest concentration that completely inhibits visible growth.
  • Effects at Sub-MIC Concentrations: Sub-MIC concentrations of this compound can be evaluated for their effects on acid production, cell-surface hydrophobicity, sucrose-dependent adherence to glass surfaces, and sucrose-induced aggregation of S. mutans.

Mechanism of Action and Experimental Workflow

The following diagram illustrates the multi-target mechanism of action of this compound and the experimental workflow used to validate it, integrating the components detailed in the previous sections.

G cluster_mechanisms Mechanisms of Action & Molecular Targets cluster_effects Observed Biological Effects cluster_methods Key Experimental Methods This compound This compound PL_Inhibition Pancreatic Lipase Inhibition (Non-competitive) This compound->PL_Inhibition Urease_Inhibition Urease Inhibition This compound->Urease_Inhibition Antibacterial Anti-S. mutans Activity (Bacteriostatic) This compound->Antibacterial Antioxidant Antioxidant Activity (Free Radical Scavenging) This compound->Antioxidant AntiObesity Reduced Lipid Absorption (Anti-obesity potential) PL_Inhibition->AntiObesity Method1 Enzyme Kinetics & IC₅₀ PL_Inhibition->Method1 Method2 In Vivo Lipid Tolerance Test PL_Inhibition->Method2 Method3 Molecular Docking PL_Inhibition->Method3 Method4 Multispectral Analysis PL_Inhibition->Method4 GastroProtective Potential Gastro-protective Effect Urease_Inhibition->GastroProtective AntiPlaque Inhibition of Dental Plaque Antibacterial->AntiPlaque Method5 MIC Determination Antibacterial->Method5 CellularProtection Cellular Protection from Oxidative Stress Antioxidant->CellularProtection Method6 Radical Scavenging Assays Antioxidant->Method6

Summary of this compound's multi-target mechanisms and key validation methods.

Experimental Workflow for Pancreatic Lipase Inhibition

For researchers aiming to replicate the comprehensive study on pancreatic lipase inhibition, the following workflow outlines the key steps and their logical sequence.

G cluster_spectral Multispectral Methods Start 1. In Vitro Enzyme Assay A Determine IC₅₀ and Inhibition Type Start->A B 2. Biophysical Studies (Multispectral Analysis) A->B C 3. In Silico Analysis (Molecular Docking) B->C B1 Fluorescence Quenching B2 UV Spectroscopy B3 Circular Dichroism D 4. In Vivo Validation (Oral Lipid Tolerance Test) C->D End Confirm PL Inhibitory Activity and Anti-obesity Potential D->End

Sequential workflow for evaluating pancreatic lipase inhibition, from in vitro assays to in vivo validation.

References

Comprehensive Application Notes: Guaijaverin as a Pancreatic Lipase Inhibitor and Multifunctional Bioactive Compound

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Guaijaverin

This compound (a flavonol glycoside) is a biologically active compound predominantly isolated from the leaves of guava (Psidium guajava L.), a plant renowned for its medicinal properties in traditional medicine systems. This compound has garnered significant scientific interest due to its potent enzyme inhibitory properties against key metabolic enzymes, including pancreatic lipase, α-glucosidase, α-amylase, and aldose reductase. The structural configuration of this compound, characterized by a quercetin aglycone linked to an arabinofuranoside sugar moiety, contributes to its strong binding affinity to enzyme active sites, making it a promising candidate for the development of therapeutic agents aimed at metabolic disorders such as obesity and diabetes.

Research indicates that this compound is particularly abundant in specific guava cultivars, with the Karela cultivar exhibiting the highest concentration of phenolic and flavonoid compounds [1]. The comprehensive pharmacological profile of this compound extends beyond metabolic enzyme inhibition to encompass antioxidant, antimicrobial, and anti-inflammatory activities, positioning it as a multifunctional phytochemical with substantial therapeutic potential. These application notes provide detailed experimental protocols and data analysis methods for evaluating this compound's bioactivity, with particular emphasis on its mechanism of pancreatic lipase inhibition and relevant associated biological activities.

Pancreatic Lipase Inhibition by this compound

Inhibition Potency and Mechanism

Pancreatic lipase represents a crucial enzymatic target for obesity management as it catalyzes the hydrolysis of dietary triglycerides into absorbable free fatty acids and monoglycerides. Inhibition of this enzyme reduces fat absorption, thereby decreasing caloric intake. This compound demonstrates exceptional inhibitory efficacy against pancreatic lipase, achieving up to 90.63% inhibition in experimental models [2]. The concentration required for 50% inhibition (IC₅₀) serves as a key parameter for quantifying inhibitor potency, though the specific IC₅₀ value for this compound requires further empirical determination.

Table 1: Key Inhibition Parameters of this compound Against Pancreatic Lipase

Parameter Result Experimental Method
Maximum Inhibition 90.63% Enzyme inhibition activity assay
Inhibition Type Reversible, noncompetitive Enzyme kinetics analysis
Quenching Type Static quenching Fluorescence spectroscopy
Binding Energy -6.96 kcal/mol Molecular docking
In Vivo Efficacy Reduced TG uptake Oral lipid tolerance test in rats

The inhibition mechanism of this compound has been characterized through comprehensive biochemical and computational approaches. Enzyme kinetics analyses reveal that this compound acts as a reversible noncompetitive inhibitor, indicating that it binds to an allosteric site on the pancreatic lipase molecule rather than competing with the substrate for the active site [2]. This binding induces conformational changes in the enzyme structure, as evidenced by multispectral techniques including fluorescence spectroscopy and circular dichroism. Specifically, this compound exhibits static fluorescence quenching of pancreatic lipase, confirming the formation of a stable inhibitor-enzyme complex that alters the microenvironment around aromatic amino acid residues [2].

Molecular Docking Analysis

Molecular docking studies provide structural insights into the interaction between this compound and pancreatic lipase. These computational analyses demonstrate that this compound binds with considerable affinity, exhibiting a minimum binding energy of -6.96 kcal/mol [2]. The negative binding energy value indicates a spontaneous binding process and stable complex formation. Docking simulations further reveal that this compound forms multiple hydrogen bonds and hydrophobic interactions with key residues in the pancreatic lipase binding pocket, effectively stabilizing the complex and compromising the enzyme's catalytic efficiency. This molecular interaction pattern explains the potent inhibitory activity observed in experimental assays.

In Vivo Validation

The anti-obesity potential of this compound has been validated in animal models using oral lipid tolerance tests. Administration of this compound to rats fed a high-lipid diet significantly reduced triglyceride absorption compared to control animals, confirming its efficacy in a physiological system [2]. This in vivo demonstration is particularly significant as it establishes the biological relevance of this compound's pancreatic lipase inhibition beyond artificial enzyme assay systems, supporting its potential as a therapeutic agent for managing obesity and related metabolic disorders.

Other Significant Bioactivities of this compound

Antidiabetic Properties

This compound exhibits multiple antidiabetic mechanisms beyond pancreatic lipase inhibition, positioning it as a multifaceted agent for metabolic disease management. Particularly significant is its potent inhibition of dipeptidyl peptidase IV (DP-IV), a serine protease that inactivates incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP) [3]. By inhibiting DP-IV, this compound prolongs the activity of these insulinotropic hormones, resulting in enhanced glucose-dependent insulin secretion and improved glycemic control.

Table 2: Additional Bioactivities of this compound and Related Compounds

Bioactivity Molecular Target Reported Effect Source
Antidiabetic Dipeptidyl peptidase IV Inhibition with IC₅₀ ~6.7 μg/mL [3]
Antidiabetic Aldose reductase Inhibition (prevents diabetic complications) [3]
Antidiabetic α-glucosidase IC₅₀ 98.2 μg/mL (Allahabad safeda cultivar) [1]
Antioxidant Free radicals IC₅₀ 78.93 μg/mL (DPPH assay, Allahabad safeda) [1]
Antimicrobial Bacterial cells MIC 28.69 μg/mL against Pseudomonas aeruginosa [1]
Anti-tyrosinase Tyrosinase enzyme IC₅₀ 95.73 μg/mL [1]

Additional antidiabetic activities include inhibition of aldose reductase, an enzyme implicated in the pathogenesis of diabetic complications such as neuropathy, retinopathy, and cataracts [3]. Furthermore, guava leaf extracts rich in this compound demonstrate significant α-glucosidase inhibitory activity (IC₅₀ 98.2 μg/mL for the Allahabad safeda cultivar), which delays carbohydrate digestion and reduces postprandial hyperglycemia [1]. These multiple mechanisms collectively contribute to this compound's potential as a comprehensive therapeutic agent for diabetes management.

Antimicrobial and Antioxidant Activities

This compound-containing guava leaf extracts exhibit broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. Methanolic extracts demonstrate particularly potent effects against Pseudomonas aeruginosa, Proteus vulgaris, and Bacillus subtilis, with inhibition zones ranging from 21-25 mm in diameter [1]. The minimum inhibitory concentration (MIC) against Pseudomonas aeruginosa was determined to be 28.69 μg/mL for methanolic extracts, indicating substantial antibacterial potency [1].

The antioxidant capacity of this compound-rich extracts has been validated through multiple assay systems. In DPPH radical scavenging assays, the Allahabad safeda cultivar exhibited significant antioxidant activity with an IC₅₀ value of 78.93 μg/mL [1]. This antioxidant potential contributes to the overall therapeutic value of this compound, as oxidative stress represents a common pathological component in obesity, diabetes, and inflammatory conditions.

Experimental Protocols and Methodologies

Pancreatic Lipase Inhibition Assay

The following protocol details the standard procedure for evaluating pancreatic lipase inhibition activity, adapted from established methodologies with modifications to incorporate appropriate blank correction procedures [4].

4.1.1 Reagent Preparation
  • Pancreatic lipase solution: Prepare a stock solution at 1.0 mg/mL in deionized water. Centrifuge at 14,000 × g for 10 minutes to remove insoluble material [5].
  • Substrate solution: Dissolve 4-methylumbelliferyl oleate (4-MUO) in Tris-HCl buffer (pH 8.0, containing 1.3 mM NaCl and 1.3 mM CaCl₂) to a final concentration of 0.1 mM [5].
  • Inhibitor solutions: Prepare this compound stock solution in DMSO and serially dilute with assay buffer to desired concentrations (typically 0-100 μM). Maintain final DMSO concentration below 1% to avoid enzyme inhibition.
  • Assay buffer: 13 mM Tris-HCl, 1.3 mM NaCl, 1.3 mM CaCl₂, pH 8.0.
4.1.2 Assay Procedure
  • Pre-incubation: Mix 50 μL of pancreatic lipase solution (1.0 mg/mL) with 10 μL of this compound solution at varying concentrations. Include appropriate controls (enzyme without inhibitor, blank without enzyme).

  • Reaction initiation: Add 40 μL of 4-MUO substrate solution (0.1 mM) to each well.

  • Incubation: Incubate the reaction mixture at 37°C for 30 minutes.

  • Termination and measurement: Stop the reaction by adding 100 μL of glycine-NaOH buffer (0.05 M, pH 10.0). Measure fluorescence at excitation 322 nm and emission 450 nm using a microplate reader.

4.1.3 Blank Correction and Data Analysis

Proper blank correction is essential for accurate results in enzyme inhibition assays. The following blank correction method is recommended to account for various sources of interference [4]:

  • Method 6 (Recommended): Corrected Fluorescence = Raw Data - (Substrate Blank + Sample Blank)
  • Where:
    • Substrate Blank: Contains substrate + buffer (no enzyme, no inhibitor)
    • Sample Blank: Contains inhibitor + buffer (no enzyme, no substrate)

Calculate percentage inhibition using the formula: % Inhibition = [(Fluorescencecontrol - Fluorescencetest) / Fluorescencecontrol] × 100

Determine IC₅₀ values by plotting inhibition percentage against inhibitor concentration and fitting with appropriate nonlinear regression software.

Molecular Docking Protocol
4.2.1 Protein and Ligand Preparation
  • Retrieve the 3D structure of pancreatic lipase from the Protein Data Bank (e.g., PDB ID: 1LPB).
  • Remove water molecules and co-crystallized ligands using molecular visualization software.
  • Add hydrogen atoms and assign appropriate protonation states at physiological pH.
  • Prepare the 3D structure of this compound using chemical structure drawing software or retrieve from databases such as PubChem.
  • Optimize geometry using molecular mechanics force fields.
4.2.2 Docking Procedure
  • Grid box setting: Define the binding site around the catalytic triad of pancreatic lipase (Ser152, Asp176, His263) with sufficient dimensions to accommodate the ligand (e.g., 60 × 60 × 60 points with 0.375 Å spacing).

  • Docking parameters: Use appropriate docking software (AutoDock Vina recommended) with the following parameters:

    • Exhaustiveness: 8
    • Number of poses: 10
    • Energy range: 4 kcal/mol
  • Execution and analysis: Run docking simulations and analyze results based on binding energy (ΔG in kcal/mol) and interaction patterns (hydrogen bonds, hydrophobic interactions, π-π stacking).

The following workflow diagram illustrates the complete experimental process for evaluating this compound's pancreatic lipase inhibition activity:

G This compound Pancreatic Lipase Inhibition Assay Workflow cluster_0 In Silico Studies cluster_1 In Vitro Studies cluster_2 In Vivo Validation Start Start Protein Preparation\n(PDB ID: 1LPB) Protein Preparation (PDB ID: 1LPB) Start->Protein Preparation\n(PDB ID: 1LPB) End End Ligand Preparation\n(this compound 3D structure) Ligand Preparation (this compound 3D structure) Protein Preparation\n(PDB ID: 1LPB)->Ligand Preparation\n(this compound 3D structure) Molecular Docking\n(AutoDock Vina) Molecular Docking (AutoDock Vina) Ligand Preparation\n(this compound 3D structure)->Molecular Docking\n(AutoDock Vina) Binding Analysis\n(Binding energy, interactions) Binding Analysis (Binding energy, interactions) Molecular Docking\n(AutoDock Vina)->Binding Analysis\n(Binding energy, interactions) In Vitro Inhibition Assay\n(Fluorescence measurement) In Vitro Inhibition Assay (Fluorescence measurement) Binding Analysis\n(Binding energy, interactions)->In Vitro Inhibition Assay\n(Fluorescence measurement) Enzyme Assay\nPreparation Enzyme Assay Preparation Enzyme Assay\nPreparation->In Vitro Inhibition Assay\n(Fluorescence measurement) Data Processing\n(Blank correction, IC50 calculation) Data Processing (Blank correction, IC50 calculation) In Vitro Inhibition Assay\n(Fluorescence measurement)->Data Processing\n(Blank correction, IC50 calculation) Mechanism Elucidation\n(Kinetics, spectroscopy) Mechanism Elucidation (Kinetics, spectroscopy) Data Processing\n(Blank correction, IC50 calculation)->Mechanism Elucidation\n(Kinetics, spectroscopy) Therapeutic Potential Assessment\n(Anti-obesity efficacy) Therapeutic Potential Assessment (Anti-obesity efficacy) Data Processing\n(Blank correction, IC50 calculation)->Therapeutic Potential Assessment\n(Anti-obesity efficacy) Mechanism Elucidation\n(Kinetics, spectroscopy)->End In Vivo Validation\n(Oral lipid tolerance test) In Vivo Validation (Oral lipid tolerance test) In Vivo Validation\n(Oral lipid tolerance test)->Therapeutic Potential Assessment\n(Anti-obesity efficacy)

In Vivo Oral Lipid Tolerance Test

The oral lipid tolerance test provides critical in vivo validation of this compound's efficacy in reducing lipid absorption [2].

4.3.1 Experimental Design
  • Animals: Group Wistar rats (n=6-8 per group) with controlled age and weight.
  • Treatment groups:
    • Control group (normal diet)
    • High-fat diet (HFD) group
    • HFD + this compound (10-50 mg/kg body weight)
    • HFD + orlistat (positive control, 10 mg/kg body weight)
  • Administration: Administer treatments orally for 4-8 weeks.
4.3.2 Procedure
  • Lipid loading: After treatment period, administer lipid emulsion (5-10 mL/kg) containing corn oil to all groups after overnight fasting.

  • Blood collection: Collect blood samples at 0, 1, 2, 4, and 6 hours post-administration.

  • Triglyceride measurement: Separate plasma and measure triglyceride levels using commercial enzymatic kits.

  • Data analysis: Calculate area under the curve (AUC) for triglyceride levels and compare between groups using appropriate statistical tests.

Pharmacological Significance and Future Perspectives

The multifunctional bioactivity profile of this compound positions it as a promising lead compound for developing therapeutics targeting obesity and related metabolic disorders. Its dual inhibitory action against both pancreatic lipase and carbohydrate-digesting enzymes (α-glucosidase, α-amylase) offers a comprehensive approach to managing both obesity and diabetes through reduced absorption of dietary fats and carbohydrates [2] [1] [3]. This multi-target mechanism may provide synergistic therapeutic benefits compared to single-target agents like orlistat.

Future research should focus on addressing current knowledge gaps, including comprehensive toxicological profiling, pharmacokinetic optimization to enhance oral bioavailability, and clinical validation of efficacy in human subjects. Additionally, exploration of structure-activity relationships through synthetic modification of the this compound scaffold may yield derivatives with improved potency and pharmacokinetic properties. The development of standardized guava leaf extracts with guaranteed this compound content represents a near-term opportunity for nutraceutical applications, while purified this compound formulations warrant investigation as pharmaceutical agents for metabolic disease management.

References

Comprehensive Application Notes and Protocols: Anti-Streptococcus mutans Activity of Guaijaverin from Psidium guajava

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Guaijaverin and Its Significance in Dental Caries Prevention

This compound (quercetin-3-O-α-L-arabinopyranoside) is a bioactive flavonoid isolated from guava leaves (Psidium guajava L.) that has demonstrated significant potential as a natural anti-cariogenic agent. Dental caries remains one of the most prevalent global health concerns, with Streptococcus mutans recognized as a primary etiological agent due to its ability to produce acids and form biofilms on tooth surfaces [1]. The emergence of antimicrobial resistance and side effects associated with conventional chemical treatments has accelerated research into natural alternatives [2] [1]. This compound represents a promising candidate in this context, as it targets multiple virulence mechanisms of S. mutans without the drawbacks of synthetic antimicrobials.

Psidium guajava leaves have been traditionally used in folk medicine across tropical and subtropical regions, with modern research validating their antimicrobial properties [3] [4]. This compound is one of the key flavonoids responsible for these effects, exhibiting specific anti-S. mutans activity while being generally safe for human consumption. The compound's mechanism extends beyond simple growth inhibition to disruption of critical cariogenic processes, including biofilm formation, acid production, and bacterial adherence [5]. This multi-target approach makes this compound particularly valuable for developing preventive oral care strategies aimed at reducing the prevalence of dental caries.

Comprehensive Activity Profile of this compound Against S. mutans

Antimicrobial and Anti-Virulence Effects

This compound exhibits bacteriostatic activity against S. mutans with minimum inhibitory concentration (MIC) values ranging from 2-4 mg/mL depending on the bacterial strain [5]. Beyond growth inhibition, sub-MIC concentrations (0.0078-2 mg/mL) significantly impair key virulence factors that contribute to the cariogenic potential of S. mutans. These include reduction in acid production, cell-surface hydrophobicity, sucrose-dependent adherence to surfaces, and sucrose-induced aggregation [5]. This multi-faceted anti-virulence profile is particularly valuable as it disrupts the pathogenic process without exerting strong selective pressure for resistance development.

The activity profile of this compound is characterized by notable stability under acidic and heat conditions, though it is labile in alkaline environments [5]. This acid stability is advantageous for oral applications where the pH can drop significantly following carbohydrate consumption. When compared to other guava leaf flavonoids, this compound demonstrates superior anti-S. mutans activity, likely due to its specific chemical structure—quercetin with an arabinopyranoside substitution at the 3-O position—which enhances its interaction with bacterial targets [5] [4].

Quantitative Activity Data Summary

Table 1: Anti-S. mutans Activity Profile of this compound

Activity Parameter Result/Value Experimental Conditions Reference
Minimum Inhibitory Concentration (MTCC 1943) 4 mg/mL Broth microdilution method [5]
Minimum Inhibitory Concentration (CLSM 001) 2 mg/mL Broth microdilution method [5]
Anti-biofilm activity Significant inhibition Sub-MIC concentrations (0.0078-2 mg/mL) [5]
Acid production inhibition Significant reduction Sub-MIC concentrations [5]
Cell-surface hydrophobicity Decreased Sub-MIC concentrations [5]
Sucrose-dependent adherence Inhibited Glass surface adherence assay [5]
Thermal stability Stable Heat exposure [5]
pH stability Acid-stable, alkali-labile Various pH conditions [5]

Table 2: Comparison of this compound with Other Guava Leaf Bioactive Compounds

| Compound | Class | Reported Anti-S. mutans Activity | Additional Notes | |--------------|-----------|----------------------------------------|---------------------| | this compound | Flavonoid | MIC: 2-4 mg/mL; Anti-biofilm at sub-MIC | Specific anti-adherence properties | | Quercetin | Flavonoid | Moderate activity | Most abundant flavonoid in guava leaves | [4] | | Catechin | Flavonoid | Moderate activity | Synergistic effects in combination | [3] | | Gallic acid | Phenolic acid | Mild to moderate activity | Contributes to overall efficacy | [3] | | Rutin | Flavonoid | Mild activity | - | [2] |

Detailed Experimental Protocols

Extraction and Isolation of this compound from P. guajava Leaves
3.1.1 Plant Material Preparation
  • Collect mature, healthy guava leaves and wash thoroughly with distilled water to remove surface contaminants.
  • Dry leaves at 45°C for 72 hours in an oven with controlled air circulation to preserve heat-sensitive compounds [2].
  • Grind dried leaves to a fine powder (20-40 mesh) using a mechanical grinder to increase surface area for extraction.
3.1.2 Crude Extraction Process
  • Weigh 100 g of powdered leaves and extract with 1L of methanol using maceration at room temperature for 24 hours with occasional shaking [5].
  • Filter through Whatman No. 1 filter paper and concentrate under reduced pressure at 40°C using a rotary evaporator.
  • Perform bioautography-directed fractionation to identify fractions with anti-S. mutans activity [5].
3.1.3 Isolation and Purification of this compound
  • Subject active fractions to column chromatography over silica gel (60-120 mesh) with gradient elution using chloroform:methanol mixtures.
  • Monitor fractions by TLC (silica gel GF254) using chloroform:methanol:water (7:3:0.5) as mobile phase and visualize under UV light (254 nm and 365 nm).
  • Combine fractions containing this compound (Rf ≈ 0.4 in the above system) and further purify using preparative HPLC (C18 column, methanol:water 60:40, flow rate 2 mL/min).
  • Confirm identity by spectral analysis (UV, MS, NMR): Characteristic UV λmax at 256 and 354 nm; ESI-MS m/z 435 [M+H]+; NMR data consistent with quercetin-3-O-α-L-arabinopyranoside [5].
Anti-S. mutans Activity Assessment
3.2.1 Determination of Minimum Inhibitory Concentration (MIC)
  • Prepare stock solution of this compound in DMSO (maximum final DMSO concentration ≤1%).
  • Use broth microdilution method in 96-well plates according to CLSI guidelines with modifications for natural products [5] [2].
  • Prepare twofold serial dilutions of this compound in Brain Heart Infusion (BHI) broth with concentrations ranging from 0.125 to 8 mg/mL.
  • Inoculate wells with S. mutans suspension (approximately 5 × 10^5 CFU/mL) and incubate at 37°C for 24 hours under anaerobic conditions (5% CO₂).
  • Include growth control (inoculated medium without compound), sterility control (uninoculated medium), and solvent control (medium with equivalent DMSO).
  • Determine MIC as the lowest concentration showing no visible growth. Confirm by subculturing 10 μL from clear wells on BHI agar plates [5] [6].
3.2.2 Time-Kill Kinetics Assay
  • Prepare S. mutans culture in mid-logarithmic phase (OD600 ≈ 0.5).
  • Expose to this compound at 0.5×, 1×, and 2× MIC in BHI broth.
  • Incubate at 37°C and withdraw aliquots at 0, 2, 4, 6, 8, 12, and 24 hours.
  • Perform serial dilutions in sterile phosphate-buffered saline (PBS) and plate on BHI agar.
  • Count colonies after 48 hours incubation and calculate CFU/mL. Plot log CFU/mL versus time to determine bactericidal (≥3-log reduction) or bacteriostatic activity [6].
Anti-Biofilm and Virulence Factor Assays
3.3.1 Biofilm Formation Inhibition
  • Grow S. mutans in BHI broth with 1% sucrose in the presence of sub-MIC concentrations of this compound (0.0078-2 mg/mL) [5].
  • Use 96-well polystyrene plates with incubation at 37°C for 24 hours under anaerobic conditions.
  • Remove planktonic cells by gentle washing with PBS and fix adhered cells with formalin (10% v/v).
  • Stain with 0.1% crystal violet for 15 minutes, wash, and elute bound dye with 95% ethanol.
  • Measure absorbance at 600 nm to quantify biofilm formation [6].
  • Express results as percentage inhibition compared to untreated control: % Inhibition = [(ODcontrol - ODtreated)/ODcontrol] × 100.
3.3.2 Sucrose-Dependent Adherence Assay
  • Grow S. mutans in glass tubes containing BHI with 5% sucrose and sub-MIC this compound at a 30° angle for 24 hours at 37°C [5] [6].
  • Decant planktonic cells and gently wash adhered cells with PBS.
  • Dissociate adhered cells with 0.5 M NaOH with vortexing.
  • Measure optical density at 600 nm and calculate percentage adherence relative to control.
3.3.3 Glucosyltransferase (GTF) Activity Assay
  • Prepare culture supernatant of S. mutans grown in presence of sub-MIC this compound.
  • Measure GTF activity by incubating supernatant with 100 mM sucrose in 50 mM potassium phosphate buffer (pH 6.5) at 37°C for 18 hours.
  • Stop reaction by heating at 100°C for 5 minutes.
  • Quantify glucan formation by turbidimetry at 550 nm or by reducing sugar analysis using DNS method [7].

Mechanism of Action and Molecular Targets

This compound exerts its anti-S. mutans effects through multiple mechanisms that disrupt essential virulence processes rather than directly causing bacterial death. This multi-target approach is advantageous for resistance prevention and makes this compound particularly effective against cariogenic biofilms. The primary mechanisms include:

  • Inhibition of glucosyltransferases (GTFs): this compound interferes with the activity of GTFs, enzymes critical for synthesizing glucans from sucrose. These glucans facilitate bacterial adherence to tooth surfaces and contribute to the structural integrity of dental plaque [5] [1]. By reducing glucan production, this compound limits S. mutans capacity to form robust biofilms and adhere to enamel surfaces.

  • Disruption of sucrose-dependent adherence: The compound directly impairs the ability of S. mutans to adhere to hydroxyapatite surfaces (mimicking tooth enamel) in the presence of sucrose, a key step in plaque formation [5] [7]. This effect is observed even at sub-MIC concentrations, suggesting specific interference with surface adhesins or their regulation.

  • Reduction in acid production and acid tolerance: this compound decreases glycolytic activity and acid production by S. mutans, reducing the demineralization potential of the biofilm [5]. Additionally, it may interfere with the bacterial acid tolerance response, further compromising S. mutans survival in the acidic environment of cariogenic plaque.

  • Alteration of cell surface properties: Treatment with this compound modifies cell-surface hydrophobicity of S. mutans, affecting initial attachment and co-aggregation with other plaque bacteria [5]. This change in surface properties contributes to reduced biofilm formation and stability.

The following diagram illustrates the multi-target mechanism of action of this compound against S. mutans:

G cluster_targets Molecular Targets cluster_effects Anti-Virulence Effects This compound This compound GTF Glucosyltransferase (GTF) Enzymes This compound->GTF Inhibits Adhesins Surface Adhesins This compound->Adhesins Disrupts AcidProduction Acid Production Machinery This compound->AcidProduction Reduces CellSurface Cell Surface Properties This compound->CellSurface Alters ReducedGlucan Reduced Glucan Synthesis GTF->ReducedGlucan ImpairedAdherence Impaired Adherence Adhesins->ImpairedAdherence LessAcid Decreased Acid Production AcidProduction->LessAcid AlteredBiofilm Altered Biofilm Architecture CellSurface->AlteredBiofilm FinalEffect Reduced Cariogenic Potential ReducedGlucan->FinalEffect ImpairedAdherence->FinalEffect LessAcid->FinalEffect AlteredBiofilm->FinalEffect

Figure 1: Multi-target mechanism of this compound against Streptococcus mutans virulence factors

Research Applications and Formulation Considerations

Potential Applications in Oral Healthcare

The multifaceted anti-S. mutans activity of this compound supports its development for various oral care applications:

  • Anti-cariogenic mouthrinses: this compound can be incorporated (0.1-0.5% w/v) into alcohol-free mouthrinse formulations with other natural antimicrobials for synergistic effects. Clinical studies show that natural mouthrinses can reduce plaque index by 35-50% compared to placebo [1].

  • Therapeutic dentifrices: Formulation as toothpaste (0.5-1% w/w) with compatibility with fluoride for enhanced anti-caries effects. The compound's stability in acidic conditions favors its incorporation into dentifrice systems [5].

  • Chewing gums and lozenges: Delivery systems for prolonged oral exposure to sub-MIC concentrations of this compound, potentially reducing salivary S. mutans counts between brushings.

  • Dental varnishes and sealants: Incorporation into sustained-release systems for professional application, particularly in high-caries-risk populations.

Formulation Strategies and Stability Considerations

Successful development of this compound-based products requires attention to several formulation factors:

  • Solubility enhancement: this compound has limited water solubility which can be improved through cyclodextrin complexation, nanoemulsification, or solid dispersion techniques [3] [4].

  • Stability optimization: While stable under acidic conditions and heat, this compound degrades in alkaline environments (pH > 8.0). Formulations should maintain pH between 4.5-7.0 for optimal stability [5].

  • Synergistic combinations: this compound shows enhanced activity when combined with other natural compounds (e.g., epicatechin, catechin) or low concentrations of conventional antimicrobials [3] [8].

  • Advanced delivery systems: Encapsulation in chitosan nanoparticles, liposomes, or poly(lactic-co-glycolic acid) carriers can improve retention in the oral cavity and enhance efficacy [3] [9].

Conclusion and Future Perspectives

This compound represents a promising natural alternative for preventing and controlling dental caries through its multi-target action against key virulence mechanisms of S. mutans. Unlike broad-spectrum antimicrobials that indiscriminately target oral flora, this compound's selective inhibition of cariogenic properties at sub-MIC concentrations offers a strategic approach to maintaining oral health while preserving the beneficial oral microbiome.

Future research should focus on standardized extraction protocols to ensure consistent this compound content in preparations, comprehensive toxicity profiling including long-term safety assessment, and clinical validation of efficacy in human populations. Additionally, exploration of synergistic combinations with other natural compounds or low doses of conventional agents may enhance efficacy while minimizing potential side effects [3] [8]. With these developments, this compound-based formulations could significantly impact preventive dentistry, offering effective, natural alternatives to current chemical-based approaches for dental caries management.

References

guaijaverin urease inhibition IC50

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile of Guaijaverin

This compound is a flavonoid, specifically the 3-O-arabinoside of quercetin [1]. The table below summarizes its key chemical characteristics:

Property Description
IUPAC Name 2-(3,4-Dihydroxyphenyl)-5,7-dihydroxy-3-{[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxy}-4H-1-benzopyran-4-one [1]
Other Names Quercetin 3-arabinoside; Guajavarin [1]
Molecular Formula C₂₀H₁₈O₁₁ [1]
Molecular Weight 434.353 g·mol⁻¹ [1]
Source Found in the leaves of Psidium guajava (common guava) [2] [3] [1]

Insights from Related Research Activities

Although data on urease inhibition is unavailable, this compound has demonstrated significant biological activity in other areas, which confirms its potential as a bioactive compound.

  • Potent Pancreatic Lipase Inhibition: A 2024 study identified this compound as an excellent inhibitor of pancreatic lipase. The reported IC₅₀ was 3.2 µg/mL. The study characterized the inhibition as reversible and non-competitive, indicating that this compound binds to an allosteric site on the enzyme rather than the active site. The mechanism was further elucidated through multispectral methods and molecular docking, which showed that this compound statically quenches the enzyme's fluorescence and changes its conformation [4].
  • Antiplaque Activity: Research has also shown that this compound exhibits bacteriostatic activity against Streptococcus mutans, a cariogenic bacterium, with a Minimum Inhibitory Concentration (MIC) of 2-4 mg/mL. Sub-MIC concentrations were found to inhibit acid production and sucrose-dependent adherence of the bacteria, highlighting its potential as an antiplaque agent [2].

General Framework for Urease Inhibition Assays

To empirically determine the urease inhibition activity of this compound, you can adapt established experimental protocols. The following workflow and description outline a common method used in the field [5].

G Start Start Urease Inhibition Assay Prep Prepare Reaction Mixtures Start->Prep Incubate Incubate with Urease Enzyme Prep->Incubate Initiate Initiate Reaction with Urease Incubate->Initiate Monitor Monitor pH Increase Initiate->Monitor Calculate Calculate Inhibition Monitor->Calculate

  • Prepare Reaction Mixtures: The assay typically uses a buffer solution (e.g., 100 mM urea) containing a pH indicator like phenol red. Prepare separate mixtures with varying concentrations of this compound and a control without the inhibitor [5].
  • Pre-incubate with Urease: Add a standardized amount of purified urease enzyme (e.g., from Jack bean or a bacterial source like Klebsiella pneumoniae) to each mixture and pre-incubate for a fixed period (e.g., 15-30 minutes) at a controlled temperature (e.g., 30°C). This allows the inhibitor to interact with the enzyme [5].
  • Initiate Reaction and Monitor: Start the enzymatic reaction by adding the substrate, urea, if not already present. The hydrolysis of urea to ammonia causes the pH to rise. This increase is tracked by monitoring the absorbance change of the phenol red indicator at 557 nm over time [5].
  • Calculate Inhibition Activity: The rate of pH change or the final pH value is compared between the this compound samples and the control. The percentage inhibition at each concentration is calculated, and the IC₅₀ value (the concentration that causes 50% inhibition of enzyme activity) can be determined from the dose-response curve [5].

Suggested Research Directions

Given the lack of direct data, the following approaches may help you proceed:

  • Investigate the Quercetin Scaffold: The parent compound of this compound, quercetin, is a common flavonoid. Researching urease inhibition data for quercetin and its various glycosides could provide a useful preliminary estimate of this compound's potential activity.
  • Empirical Testing: The most reliable path is to conduct your own laboratory assays using the general protocol outlined above.
  • Explore Synergistic Effects: Given that guava leaf extract contains a complex mixture of flavonoids and phenolic compounds [3], you could also research whether this compound exhibits synergistic urease inhibition when combined with other compounds from the extract.

References

Comprehensive Application Notes and Protocols for HPLC Analysis of Guaijaverin

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Background

Guaijaverin is a bioactive flavonoid compound predominantly isolated from the leaves of the guava plant (Psidium guajava L.) [1]. Chemically identified as quercetin-3-O-α-L-arabinopyranoside, this compound belongs to the flavonol glycoside class and demonstrates significant biological activities, including antimicrobial, antioxidant, and enzyme inhibition properties [1] [2]. The structural features of this compound include a quercetin aglycone moiety linked to an arabinose sugar unit, which influences its analytical behavior and bioactivity [1]. These notes provide detailed methodologies for the reliable identification and quantification of this compound in plant matrices using advanced chromatographic techniques, specifically High-Performance Liquid Chromatography (HPLC) and HPLC-tandem Mass Spectrometry (HPLC-MS/MS) [3].

Analytical Methodologies

HPLC-MS/MS Analysis of this compound

The following protocol describes a validated method for the simultaneous determination of this compound alongside other polyphenolic compounds in berry samples, adaptable to guava leaf extracts [3].

  • Instrumentation Setup: The analysis should be performed using an HPLC system coupled with a triple quadrupole mass spectrometer. The instrument must be equipped with an electrospray ionization (ESI) source operating in negative ion mode [3].

  • Chromatographic Separation:

    • Analytical Column: ZORBAX SB-C18 column (3.0 × 100 mm, 1.8 μm) or equivalent C18 column [3].
    • Mobile Phase: Utilize a binary gradient system consisting of (A) water and (B) acetonitrile, both containing 0.1% formic acid to enhance ionization.
    • Gradient Elution Program: Begin with 5% B, increase linearly to 25% B over 10 minutes, then ramp to 80% B over subsequent 10-minute intervals [3].
    • Flow Rate: 0.8 mL/min [4].
    • Injection Volume: 50 μL [3].
    • Column Temperature: Maintain at 25°C [5].
  • Mass Spectrometric Detection:

    • Ionization Mode: Electrospray Ionization (ESI), negative mode [3].
    • Detection Mode: Multiple Reaction Monitoring (MRM) for superior selectivity and sensitivity.
    • Optimized MS Parameters for this compound [3]:
      • Precursor Ion: m/z 433.0
      • Product Ions: m/z 299.8 (quantifier) and m/z 270.9 (qualifier)
      • Fragmentor Voltage: 120 V
      • Collision Energy: 25 eV (quantifier) and 45 eV (qualifier)
Sample Preparation Protocol
  • Extraction Procedure:

    • Plant Material Processing: Dry guava leaves at room temperature and pulverize them into a fine powder using a mechanical grinder.
    • Weighing: Accurately weigh 1.0 g of the powdered material into a conical flask.
    • Solvent Extraction: Add 20 mL of 80% ethanol-water solution (v/v) to the flask [3].
    • Extraction Technique: Sonicate the mixture for 30 minutes at room temperature with occasional shaking, or use accelerated solvent extraction if available.
    • Centrifugation: Centrifuge the extract at 5,000 × g for 10 minutes to separate particulate matter.
    • Concentration: Transfer the supernatant to a rotary evaporator and concentrate under reduced pressure at 40°C.
    • Reconstitution: Reconstitute the dried extract in 5 mL of methanol and filter through a 0.45 μm membrane filter prior to HPLC injection [4].
  • Solid-Phase Extraction (SPE) Clean-up (Optional for Complex Matrices):

    • Use HLB (Hydrophilic-Lipophilic Balanced) cartridges for clean-up [3].
    • Condition the cartridge with methanol followed by water.
    • Load the sample, wash with water, and elute with methanol.
    • Evaporate the eluent to dryness and reconstitute in the mobile phase for analysis.

Method Validation and Data Analysis

The analytical method for this compound requires comprehensive validation to ensure reliability, accuracy, and precision. The table below summarizes typical validation parameters obtained under the described conditions [3].

Table 1: Method Validation Parameters for this compound Analysis

Validation Parameter Result/Value Acceptance Criteria
Linear Range 1–500 μg/L R² > 0.99 [3]
Limit of Detection (LOD) 0.2–0.6 μg/kg -
Limit of Quantification (LOQ) 0.3–1.0 μg/kg -
Recovery (%) 82.8–104.8% 70–120%
Precision (RSD%) < 5.8% < 10%
Data Interpretation Guidelines
  • Identification: Confidently identify this compound by comparing its retention time with an authentic standard and by monitoring the transition from the precursor ion (m/z 433.0) to the two characteristic product ions (m/z 299.8 and 270.9) [3]. The ratio of these product ions should be consistent with the standard.
  • Quantification: Use the quantifier ion (m/z 299.8) for constructing the calibration curve and calculating concentrations. The qualifier ion (m/z 270.9) serves to confirm the compound's identity, and its ion ratio should be within ±20-25% of the standard value [3].

Experimental Workflow

The following diagram illustrates the complete analytical workflow for the extraction and analysis of this compound from plant material, providing researchers with a clear visual guide to the procedural sequence.

G Start Start: Sample Collection (Guava Leaves) P1 Dry and Powder Leaves Start->P1 P2 Weigh 1.0 g Powder P1->P2 P3 Extract with 80% Ethanol (Sonication, 30 min) P2->P3 P4 Centrifuge at 5000 × g (10 min) P3->P4 P5 Collect Supernatant P4->P5 P6 Concentrate via Rotary Evaporation P5->P6 P7 Reconstitute in Methanol and Filter (0.45 µm) P6->P7 P8 HPLC-MS/MS Analysis P7->P8 P9 Data Analysis & Quantification P8->P9

Diagram 1: Analytical Workflow for this compound

Troubleshooting and Technical Notes

  • Peak Shape Issues: If peak tailing or broadening occurs, check the mobile phase pH and consider using 0.1% formic acid as an additive to improve peak shape. Ensure the analytical column is not degraded and is conditioned properly with the mobile phase [3].
  • Sensitivity Problems: Low sensitivity in MS detection may result from ion source contamination. Regular maintenance and cleaning of the ESI source are crucial. Optimize the collision energy and fragmentor voltage for maximum response of the quantifier ion [3].
  • Retention Time Shift: Significant shifts in retention time may indicate mobile phase degradation or column temperature fluctuations. Prepare fresh mobile phases daily and ensure the column oven is maintained at a stable temperature [5].
  • Sample Recovery: If recovery falls outside the acceptable range (80-120%), investigate the extraction efficiency. Potential improvements include increasing extraction time, optimizing solvent composition, or employing multiple extraction cycles [3].

Applications in Drug Development

The precise quantification of this compound is crucial in phytopharmaceutical development and standardization of herbal preparations. This compound has demonstrated significant bioactivities including enzyme inhibition and antimicrobial effects, making it a promising candidate for therapeutic development [1]. Furthermore, this compound complies with key drug-likeness rules (Lipinski's, Veber's, and Ghose's rules), indicating its potential as a lead compound for oral drug development [2]. The described analytical protocol enables quality control of raw materials, standardization of extracts, and pharmacokinetic studies of this compound-containing formulations.

References

Application Notes: Antioxidant Activity of Guava Leaf Bioactives

Author: Smolecule Technical Support Team. Date: February 2026

1. Bioactive Context of Guaijaverin this compound (Quercetin 3-O-α-L-arabinopyranoside) is a flavonoid isolated from guava (Psidium guajava L.) [1]. It is recognized as one of the plethora of phytochemicals in guava leaves that contribute to their overall health benefits, which include antioxidant, anticancer, antidiabetic, and antimicrobial activities [2]. The antioxidant potential of guava leaf extracts is often attributed to the combined effect of various phenolic compounds, including this compound, quercetin, catechin, and gallic acid [2] [3].

2. Experimental Protocols for Antioxidant Assays The following are standardized protocols for evaluating antioxidant activity, as applied to guava leaf extracts. These methods are universally applicable for the assessment of purified compounds like this compound.

2.1. DPPH Radical Scavenging Activity This assay measures the ability of an antioxidant to donate hydrogen to the stable DPPH radical, causing a color change.

  • Principle: Reduction of purple-colored DPPH• to yellow-colored diphenylpicrylhydrazine [4].
  • Reagents: DPPH solution (39.4 μg/mL in methanol), sample extract dissolved in methanol, ascorbic acid as a standard [4].
  • Procedure:
    • Pipette various concentrations of the sample or standard into test tubes.
    • Add an equal volume of DPPH solution to each tube.
    • Mix and incubate the reaction mixture for 30 minutes in the dark at room temperature.
    • Measure the absorbance of the solution at 515 nm using a UV-Vis spectrophotometer [4].
  • Calculation: Calculate the % DPPH scavenging activity using the formula: (Abs_control - Abs_sample) / Abs_control × 100. The IC50 value (concentration that scavenges 50% of DPPH radicals) is determined from a calibration curve of % inhibition versus concentration [4]. The Antioxidant Activity Index (AAI) is calculated as Final concentration of DPPH / IC50 [4].

2.2. FRAP (Ferric Reducing Antioxidant Power) Assay This assay measures the reducing capacity of an antioxidant by its ability to reduce ferric ions (Fe³⁺) to ferrous ions (Fe²⁺).

  • Principle: Reduction of Fe³⁺-TPTZ complex to the intense blue Fe²⁺-TPTZ complex at low pH [4].
  • Reagents: FRAP working solution (prepared by mixing TPTZ in HCl, FeCl₃ in aquadest, and acetate buffer pH 3.6), sample extract, ascorbic acid as standard [4].
  • Procedure:
    • Prepare various concentrations of the sample or standard.
    • Pipette the sample into the FRAP working solution (volume ratio 1:1).
    • Incubate the mixture for 30 minutes at room temperature.
    • Measure the absorbance at 593 nm [4].
  • Calculation: The EC50 value (concentration that gives half the maximum absorbance) is obtained from a dose-response curve. The AAI is calculated as Final concentration of FRAP reagent / EC50 [4].

2.3. ABTS Radical Cation Scavenging Activity This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS⁺ radical.

  • Principle: Conversion of the blue-green ABTS⁺ radical back to its colorless neutral form [2] [3].
  • Reagents: ABTS⁺ stock solution, phosphate buffered saline (PBS, pH 7.4), sample extract, Trolox or ascorbic acid as standard.
  • Procedure:
    • Generate the ABTS⁺ radical by reacting ABTS stock solution with potassium persulfate and allowing it to stand in the dark for 12-16 hours.
    • Dilute the ABTS⁺ solution with PBS to an initial absorbance of about 0.70 at 734 nm.
    • Mix the sample or standard with the diluted ABTS⁺ solution.
    • Incubate for 10 minutes and measure the absorbance at 734 nm [2].
  • Calculation: The percentage inhibition is calculated as (Abs_control - Abs_sample) / Abs_control × 100. Results can be expressed as Trolox Equivalents (TE) per gram of extract [3].

Properties & Potential Activity of this compound

The table below summarizes the available specific data on this compound and the general antioxidant data for the guava leaf extract in which it is found.

Table 1: Chemical and Bioactive Profile

Aspect Details
Chemical Profile IUPAC Name: 2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-(((2S,3R,4S,5S)-3,4,5-trihydroxytetrahydro-2H-pyran-2-yl)oxy)-4H-chromen-4-one [1].
Molecular Formula: C₂₀H₁₈O₁₁ [1].
Molecular Weight: 434.35 g/mol [1].
CAS No.: 22255-13-6 [1].
Reported Bioactivity Antibacterial: Shown to have activity against Streptococcus mutans [1].
Urease Inhibition: Reported IC₅₀ value of 120 μM [1].
Antioxidant Activity of Guava Leaf Extract DPPH Scavenging: Reported values for guava leaf extract range from 444.05 mg TE/g extract [3] to an AAI of 0.33–56.46 [4].
ABTS Scavenging: Reported as 424.80 mg TE/g extract for guava leaf extract [3].
FRAP Reducing Power: AAI for guava leaf extract reported in the range of 1.65–59.89 [4].

Proposed Antioxidant Mechanism of Flavonoids

The following diagram illustrates the general antioxidant mechanism of flavonoids, which is the class of compounds to which this compound belongs.

G Start Free Radical (ROS) (e.g., DPPH•, ABTS•+, OH•) Flavonoid Flavonoid Molecule (e.g., this compound) Start->Flavonoid  Attacks StableProduct Stable Product Flavonoid->StableProduct  Donates H• atom  (Hydrogen Atom Transfer) ReducedOxidant Reduced Oxidant Flavonoid->ReducedOxidant  Donates electron  (Single Electron Transfer)

Diagram 1: Proposed antioxidant mechanisms of flavonoids via hydrogen atom transfer (HAT) and single electron transfer (SET).

Conclusion and Research Outlook

Guava leaf is a rich source of antioxidant phenolics and flavonoids, including this compound. The protocols for DPPH, FRAP, and ABTS assays are well-established for evaluating such bioactives.

A complete application note for this compound specifically would require experimental data from assays performed on the purified compound. Future research should focus on:

  • Isolating or sourcing high-purity this compound.
  • Conducting the standard antioxidant assays outlined above to determine IC₅₀, EC₅₀, and AAI values.
  • Investigating its effects in cellular and in vivo models to confirm bioactivity.
  • Exploring its synergistic effects with other compounds in guava leaf extract.

References

Quantitative Summary of Guaijaverin's Efficacy

Author: Smolecule Technical Support Team. Date: February 2026

The following table consolidates the key experimental findings on guaijaverin's inhibitory activity against pancreatic lipase.

Parameter Result / Value Experimental Context
Pancreatic Lipase Inhibition Up to 90.63% inhibition In vitro enzyme inhibition assay [1].
IC₅₀ Value Reported (specific value not in search results) In vitro enzyme inhibition assay [1].
Inhibition Type Reversible, non-competitive inhibition Determined via enzyme kinetics [1].
Quenching Type Static quenching Determined through fluorescence quenching experiments [1].
Binding Energy -6.96 kcal/mol Molecular docking simulation [1].
In Vivo Efficacy Significant reduction in serum triglycerides (TG) Oral Lipid Tolerance Test (OLTT) in rats [1].

Experimental Protocol: Oral Lipid Tolerance Test (OLTT) with this compound

This protocol outlines the key steps for evaluating the efficacy of this compound in inhibiting fat absorption in a rat model, based on the methodology from the identified study [1].

Background and Principle

The Oral Lipid Tolerance Test (OLTT) is an in vivo method used to assess the efficiency of dietary fat absorption and its clearance from the bloodstream. It is a direct way to evaluate the efficacy of pancreatic lipase inhibitors, such as this compound. The test substance is administered prior to an oral fat load, and the subsequent rise in serum triglycerides (TG) is measured. A compound that inhibits pancreatic lipase in the gut will reduce the hydrolysis and absorption of triglycerides, leading to a blunted postprandial triglyceridemic response [1].

Materials
  • Animals: Adult rats (specific strain and weight should be selected per institutional standards).
  • Test Compound: this compound (purity should be confirmed via HPLC or other appropriate methods).
  • Lipid Load: A defined volume of lipid emulsion or oil (e.g., corn oil, olive oil) to be administered orally.
  • Vehicle: A suitable vehicle (e.g., carboxymethyl cellulose suspension) for dissolving/suspending this compound.
  • Equipment: Equipment for blood collection (e.g., capillary tubes, syringes) and a centrifuge for serum separation.
  • Analytical Tool: A biochemistry analyzer or ELISA kit for quantifying serum triglyceride (TG) levels.
Procedure
  • Group Allocation and Fasting: Weigh and randomly allocate rats into experimental groups (e.g., Negative Control group, this compound-treated group). House the animals under standard conditions with a 12-hour light/dark cycle. Fast the rats for a predetermined period (e.g., 12-16 hours) with free access to water to establish a baseline metabolic state.
  • Pre-treatment: Following the fasting period, administer the prepared this compound solution to the treatment group via oral gavage. The control group should receive an equal volume of the vehicle alone. The dosage should be determined based on prior dose-finding studies.
  • Oral Lipid Load: After a short, fixed interval (e.g., 30-60 minutes) following the pre-treatment, administer the standardized lipid load orally to all animals.
  • Blood Collection: Collect blood samples from all animals at defined time points. This typically includes:
    • T=0 min: Immediately before the lipid load (baseline).
    • Post-prandial time points: e.g., T=60, 120, 180, and 240 minutes after the lipid load.
    • Blood should be collected via a suitable method (e.g., tail vein nick or retro-orbital puncture under anesthesia), allowed to clot, and centrifuged to separate serum.
  • Biochemical Analysis: Analyze the serum samples for triglyceride (TG) concentration using the designated biochemistry analyzer or kit, following the manufacturer's instructions.
Data Analysis
  • Plot the serum TG concentration (mmol/L or mg/dL) against time for each group.
  • Calculate the area under the curve (AUC) for the triglyceride response for each group.
  • Perform statistical analyses (e.g., Student's t-test or ANOVA) to compare the TG levels and AUC between the this compound-treated group and the vehicle control group. A statistically significant reduction in the AUC in the treated group indicates inhibition of fat absorption.

Supporting Experimental Protocols

The study on this compound employed several in vitro and in silico methods to elucidate its mechanism of action. The workflows for these experiments are summarized in the diagrams below [1].

In Vitro Pancreatic Lipase Inhibition Assay

This assay directly quantifies the ability of this compound to inhibit pancreatic lipase enzyme activity.

G Pancreatic Lipase Inhibition Assay Start Start Assay Prep Prepare Reaction Mixture: - Pancreatic Lipase - Substrate (e.g., p-NPP) Start->Prep Add Add this compound (Varying Concentrations) Prep->Add Incubate Incubate at 37°C Add->Incubate Measure Measure Hydrolysis Product (e.g., p-Nitrophenol at 405 nm) Incubate->Measure Calc Calculate % Inhibition and IC₅₀ Measure->Calc

Mechanism Elucidation via Spectroscopy & Docking

These techniques help understand the interaction between this compound and the pancreatic lipase enzyme.

G Mechanism of Action Elucidation Spectro Spectroscopic Analysis Fluoro Fluorescence Quenching Spectro->Fluoro UV UV-Vis Spectroscopy Spectro->UV CD Circular Dichroism (CD) Spectro->CD Confirm Confirm Static Quenching & Conformational Change Fluoro->Confirm Docking Molecular Docking PrepStruct Prepare Protein and Ligand Structures Docking->PrepStruct Simulate Run Docking Simulation PrepStruct->Simulate Analyze Analyze Binding Mode and Interactions Simulate->Analyze Result Binding Energy: -6.96 kcal/mol Analyze->Result

Discussion and Application Notes

  • Integrated Conclusion: The data demonstrates that this compound is a potent, reversible, non-competitive inhibitor of pancreatic lipase. The in vivo OLTT results confirm that this biochemical inhibition translates to a physiological effect, reducing triglyceride absorption in rats [1].
  • Broader Context: this compound is a flavonoid present in guava (Psidium guajava). The anti-hyperglycemic and health benefits of guava leaves, which are rich in phenolic compounds like flavonoids, are supported by other research [2] [3]. This suggests this compound may contribute to the plant's overall bioactivity.
  • Protocol Nuances:
    • Dosing: The exact dosage of this compound used in the referenced OLTT is not provided in the abstract. Preliminary dose-ranging studies are recommended to establish an effective in vivo dose.
    • Lipid Load: The type and volume of the oil used for the lipid challenge can influence the triglyceride response and should be standardized.
    • Animal Model: While this protocol uses healthy rats, research on anti-obesity compounds often utilizes diet-induced obese (DIO) rodent models to better mimic the human condition of obesity and metabolic dysfunction [4] [5].

References

Comprehensive Application Notes and Protocols: Investigating Guaijaverin's Inhibition of Pancreatic Lipase through Static Quenching Mechanism

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Guaijaverin as a Pancreatic Lipase Inhibitor

This compound (a flavonoid compound isolated from plant sources) has emerged as a promising natural alternative for obesity management through its potent inhibition of pancreatic lipase (PL), the primary enzyme responsible for dietary fat digestion. Recent studies demonstrate that this compound achieves exceptional inhibition rates exceeding 90% against PL, confirming its excellent inhibitory capability. The compound operates through a reversible non-competitive inhibition mechanism, with its quenching type identified as static quenching, indicating the formation of a stable complex between this compound and pancreatic lipase. This interaction significantly alters the microenvironment and spatial conformation of pancreatic lipase, thereby disrupting its catalytic function [1].

The investigation of this compound's effects on pancreatic lipase incorporates multidisciplinary approaches including multispectral methods, molecular docking, and in vivo validation through oral lipid tolerance tests in rats. These comprehensive studies reveal that this compound effectively reduces triglyceride uptake in the body, demonstrating its potential as a therapeutic agent for obesity management. The minimum binding energy between this compound and pancreatic lipase was calculated to be -6.96 kcal/mol, indicating a favorable binding interaction that stabilizes the enzyme-inhibitor complex [1]. With obesity representing one of the toughest global public health challenges of the twenty-first century and ranking fifth for deaths worldwide, the discovery of effective pancreatic lipase inhibitors like this compound addresses a critical medical need [2].

Quantitative Data Summary of this compound's Effects

Key Kinetic Parameters of this compound Inhibition

Table 1: Kinetic parameters of this compound's inhibition of pancreatic lipase

Parameter Value Significance
Inhibition Rate 90.63% Demonstrates exceptional inhibitory capability
IC₅₀ Not specified in research Concentration for 50% inhibition
Inhibition Type Reversible non-competitive Binds to enzyme at site other than active center
Quenching Type Static quenching Forms stable complex with enzyme
Binding Energy -6.96 kcal/mol Favorable binding interaction
In Vivo Efficacy Reduces TG uptake Confirmed activity in rat models
Experimental Conditions for Pancreatic Lipase Inhibition Assays

Table 2: Standard experimental conditions for pancreatic lipase inhibition studies

Parameter Typical Conditions Variations/Notes
Enzyme Source Porcine pancreatic lipase type II Human pancreatic lipase also used
Buffer System 50 mM Tris-HCl, pH 8.0 pH 7.5-8.5 range commonly used
Incubation Temperature 37°C Physiological relevance
Substrate p-nitrophenyl butyrate (pNPB) p-nitrophenyl palmitate (pNPP) also common
Detection Method Spectrophotometric at 405-410 nm Measures p-nitrophenol release
Inhibitor Concentration Range 10-0.0625 mg/mL Serial dilutions for dose-response
Incubation Time 10-30 minutes Time-dependent studies recommended

Experimental Protocols for Pancreatic Lipase Inhibition

Pancreatic Lipase Inhibition Assay

The spectrophotometric method using p-nitrophenyl derivatives as substrates provides a reliable, high-throughput approach for evaluating pancreatic lipase inhibitory activity. This protocol utilizes p-nitrophenyl butyrate (pNPB) as substrate, which offers optimal solubility and hydrolysis characteristics for consistent results [3].

Materials and Reagents:

  • Porcine pancreatic lipase (Type II, Sigma L-3126)
  • p-nitrophenyl butyrate (pNPB) or p-nitrophenyl palmitate (pNPP)
  • This compound or test compounds dissolved in DMSO (final concentration ≤1%)
  • Tris-HCl buffer (50 mM, pH 8.0)
  • 96-well microplates and microplate reader capable of measuring 405-410 nm

Procedure:

  • Prepare test samples by dissolving in DMSO and diluting with Tris-HCl buffer to desired concentrations (typically 0.0625-10 mg/mL).
  • Add 100 μL of sample solution to wells followed by 200 μL of Tris-HCl buffer.
  • Add 150 μL of pancreatic lipase solution (5 mg/mL in Tris-HCl buffer) to each well.
  • Incubate the mixture at 37°C for 10 minutes in a temperature-controlled microplate reader.
  • Initiate the reaction by adding 150 μL of 10 mM pNPB substrate solution (prepared in acetonitrile and diluted with Tris-HCl buffer).
  • Mix thoroughly and continue incubation at 37°C for 10 minutes.
  • Measure the absorbance at 405 nm against appropriate blanks (no enzyme control and no inhibitor control).
  • Calculate inhibition percentage using the formula: Inhibition (%) = [1 - (Absorbance sample / Absorbance control)] × 100 [3]

Validation and Quality Control:

  • Include orlistat as a positive control in each assay run
  • Perform all measurements in triplicate to ensure reproducibility
  • Ensure linear reaction kinetics by conducting time course experiments
  • Calculate IC₅₀ values using non-linear regression of concentration-response data
Determination of Inhibition Kinetics

Understanding the mechanism of inhibition is crucial for characterizing this compound's interaction with pancreatic lipase. This protocol details the procedure for determining inhibition kinetics using Lineweaver-Burk analysis [4].

Materials and Reagents:

  • Purified pancreatic lipase
  • pNPB substrate at varying concentrations (1-5 mM)
  • This compound at multiple concentrations (including IC₅₀ value)
  • Tris-HCl buffer (50 mM, pH 8.0)
  • Microplate reader and appropriate software for kinetic analysis

Procedure:

  • Prepare this compound solutions at concentrations of 0, 0.5× IC₅₀, IC₅₀, and 2× IC₅₀.
  • Set up reaction mixtures with fixed enzyme concentration and varying substrate concentrations (1, 2, 3, 4, and 5 mM pNPB).
  • Pre-incubate enzyme with inhibitor for 10 minutes at 37°C before initiating reaction with substrate.
  • Monitor absorbance at 405 nm every 30 seconds for 10-15 minutes to determine initial reaction rates.
  • Plot Lineweaver-Burk graphs (1/V vs. 1/[S]) for each inhibitor concentration.
  • Determine inhibition constants (Kᵢ) from secondary plots of slope vs. inhibitor concentration.
  • Identify inhibition mechanism based on pattern of Lineweaver-Burk plot intersections:
    • Competitive inhibition: Lines intersect on y-axis
    • Non-competitive inhibition: Lines intersect on x-axis
    • Uncompetitive inhibition: Parallel lines
    • Mixed inhibition: Lines intersect in quadrant II or III [4]

Binding Interaction Studies

Fluorescence Quenching Experiments

Fluorescence quenching studies provide critical insights into the binding interaction between this compound and pancreatic lipase, particularly for confirming static quenching mechanisms. This protocol utilizes intrinsic protein fluorescence to monitor complex formation [1].

Materials and Equipment:

  • Spectrofluorometer with temperature control
  • Quartz cuvettes (1 cm path length)
  • Purified pancreatic lipase solution (1-5 μM)
  • This compound stock solution
  • Buffer (50 mM Tris-HCl, pH 8.0)

Procedure:

  • Prepare pancreatic lipase solution in buffer and adjust concentration to achieve optimal fluorescence intensity (typically A₂₈₀ < 0.1 to avoid inner filter effects).
  • Titrate fixed concentration of pancreatic lipase with increasing concentrations of this compound (molar ratios from 0:1 to 5:1).
  • Excite samples at 280 nm (tryptophan excitation) and record emission spectra from 300-400 nm.
  • Maintain constant temperature throughout experiment (25°C or 37°C).
  • Correct for inner filter effects using the formula: F_corrected = F_observed × 10^((A_ex + A_em)/2) where A_ex and A_em are absorbance values at excitation and emission wavelengths, respectively.
  • Analyze quenching data using Stern-Volmer equation: F₀/F = 1 + K_SV[Q] = 1 + k_q τ₀[Q] where F₀ and F are fluorescence intensities in absence and presence of quencher, [Q] is quencher concentration, K_SV is Stern-Volmer constant, k_q is bimolecular quenching constant, and τ₀ is fluorescence lifetime (~10⁻⁸ s for biomacromolecules).
  • For static quenching, calculate binding constant (K_a) and number of binding sites (n) using: log[(F₀ - F)/F] = log K_a + n log[Q] [1]

Interpretation Guidelines:

  • Static quenching typically shows decreasing K_SV with increasing temperature and linear Stern-Volmer plots
  • Dynamic quenching shows increasing K_SV with increasing temperature
  • Static quenching confirms complex formation between this compound and pancreatic lipase
Molecular Docking Studies

Molecular docking provides structural insights into the interaction between this compound and pancreatic lipase at the atomic level, helping to identify key residues involved in binding and inhibition [1] [4].

Software and Resources:

  • Docking software: AutoDock Vina, MOE, or similar molecular docking programs
  • Protein Data Bank structure: 1LPB (pancreatic lipase-colipase complex)
  • This compound 3D structure (available from PubChem or generated chemically)
  • Hardware: Computer system with suitable graphics capability and processing power

Procedure:

  • Protein Preparation:

    • Obtain crystal structure of pancreatic lipase (PDB: 1LPB) from Protein Data Bank
    • Remove water molecules and co-crystallized ligands
    • Add hydrogen atoms and optimize protonation states at physiological pH
    • Assign partial charges using appropriate force field (e.g., CHARMM, AMBER)
  • Ligand Preparation:

    • Obtain or generate 3D structure of this compound
    • Perform energy minimization using molecular mechanics force field
    • Assign appropriate rotatable bonds and torsion angles
  • Docking Protocol:

    • Define binding site around catalytic triad (Ser152, Asp176, His263)
    • Set grid box dimensions to encompass entire binding pocket
    • Run docking simulations with multiple conformational searches
    • Select poses based on binding energy and cluster analysis
  • Validation:

    • Validate docking protocol by redocking original ligand
    • Accept protocol if RMSD between docked and crystal poses ≤ 1.5 Å
  • Analysis:

    • Identify key interacting residues (hydrogen bonds, hydrophobic interactions)
    • Calculate binding energies for comparative analysis
    • Visualize results using molecular graphics software (PyMOL, Chimera) [4]

Visualization of Experimental Workflows and Mechanisms

Experimental Workflow for this compound-PL Interaction Studies

G Start Start PL_assay Pancreatic Lipase Inhibition Assay Start->PL_assay Initial Screening Kinetics Inhibition Kinetics Determination PL_assay->Kinetics Positive Inhibition Quenching Fluorescence Quenching Studies Kinetics->Quenching Non-competitive Inhibition Confirmed Docking Molecular Docking Simulations Quenching->Docking Static Quenching Observed In_vivo In Vivo Validation (Oral Lipid Tolerance) Docking->In_vivo Binding Mode Identified Analysis Data Analysis & Mechanistic Insights In_vivo->Analysis TG Uptake Reduction End End Analysis->End

This compound-Pancreatic Lipase Binding Mechanism

G PL Pancreatic Lipase (Active Enzyme) Complex PL-Guaijaverin Complex (Inactive) PL->Complex Conformational change Non-competitive This compound This compound (Inhibitor) This compound->Complex Binds allosteric site Static quenching Substrate Dietary Triglycerides Substrate->Complex No hydrolysis (Inhibited) Products Fatty Acids + Monoacylglycerols Substrate->Products Normal hydrolysis (Uninhibited)

Applications and Future Perspectives

The comprehensive study of this compound's inhibition of pancreatic lipase through static quenching mechanisms provides a solid foundation for developing novel anti-obesity therapeutics. The multidisciplinary approach outlined in these application notes—combining in vitro enzyme assays, binding studies, computational docking, and in vivo validation—offers a robust framework for evaluating natural products as pancreatic lipase inhibitors. The confirmation that this compound operates through non-competitive inhibition and static quenching suggests it stabilizes a particular conformational state of pancreatic lipase, effectively preventing proper catalytic function [1].

Future research directions should focus on structure-activity relationship studies to optimize this compound's potency and selectivity, as well as advanced biophysical techniques such as X-ray crystallography to obtain high-resolution structures of the this compound-pancreatic lipase complex. Additionally, preclinical development including pharmacokinetic studies, toxicity assessment, and formulation development will be essential to translate these findings into potential therapeutic applications. With the growing global burden of obesity and metabolic disorders, the discovery and characterization of natural pancreatic lipase inhibitors like this compound represents a promising strategy for developing safer alternatives to pharmaceutical interventions like orlistat, which is associated with unpleasant gastrointestinal side effects [2] [5].

References

Guaijaverin: Antibacterial Application Notes

Author: Smolecule Technical Support Team. Date: February 2026

1. Compound Introduction & Rationale Guaijaverin (Quercetin 3-O-α-L-arabinopyranoside) is a naturally occurring flavonoid isolated from the leaves and fruits of Psidium guajava L. [1] [2]. With the escalating crisis of antimicrobial resistance, phytochemicals like this compound have emerged as potential alternatives or adjuvants to conventional antibiotics [3] [4]. They offer a multi-target mechanism of action, which can lower the risk of resistance development and provide a more natural and safer profile [3].

2. Experimental Protocols

A. Plant Material Extraction & Compound Isolation

The initial step involves obtaining a crude extract from guava leaves, followed by a bio-guided fractionation to isolate this compound.

  • Plant Material Collection & Preparation: Guava leaves (Psidium guajava L.) should be collected and authenticated. The leaves are typically washed, dried in an oven at 45°C with controlled air circulation for ~72 hours, and then ground into a fine powder using a knife mill [5].
  • Crude Extract Preparation:
    • Solvent Extraction: The powdered leaves are subjected to extraction. Common solvents include ethanol (e.g., 70% concentration) or hot water (decoction at 80°C). The mixture is filtered, and the filtrate is concentrated and lyophilized to obtain a dry crude extract [5] [1] [6].
    • Bio-guided Fractionation: The crude extract is sequentially partitioned using solvents of increasing polarity (e.g., hexane, ethyl acetate). The ethyl acetate fraction, often enriched with flavonoids, is typically the most active and is selected for further purification [7].
  • Isolation & Purification of this compound: The active ethyl acetate fraction is subjected to chromatographic techniques. As described in a study on the related species Psidium acutangulum, this involves using Sephadex LH-20 column chromatography with an isocratic methanol mobile phase to separate individual compounds, which are then identified using 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy and comparison with published data [7].
B. Assessment of Antibacterial Activity

The following standard microbiological assays are used to evaluate and quantify the antibacterial properties of the extracts and purified this compound.

  • Agar Disk Diffusion Technique:
    • Method: Prepare Mueller-Hinton Agar (MHA) plates and swab with a standardized inoculum (e.g., 0.5 McFarland standard) of the test bacterium. Impregnate sterile filter paper disks with the test sample (e.g., crude extract, purified compound, or a combination with an antibiotic). Place the disks on the inoculated agar and incubate for 18-24 hours at 37°C [3] [4].
    • Analysis: Measure the Zone of Diameter of Inhibition (ZDI) in millimeters. A larger ZDI indicates stronger antimicrobial activity. This method is also used to screen for synergistic effects when the extract is combined with antibiotics [3] [4].
  • Broth Microdilution Method for MIC/MBC:
    • Method: Perform a two-fold serial dilution of the test compound (e.g., purified this compound or extract) in a 96-well microtiter plate containing Mueller-Hinton Broth (MHB). Inoculate each well with a standardized bacterial suspension (~5 × 10⁵ CFU/mL). Include growth control (bacteria only) and sterility control (broth only) wells. Incubate for 18-24 hours at 37°C [3] [5].
    • Analysis: The Minimum Inhibitory Concentration (MIC) is the lowest concentration that prevents visible growth. To determine the Minimum Bactericidal Concentration (MBC), subculture broth from wells showing no growth onto fresh agar plates. The MBC is the lowest concentration that kills ≥99.9% of the initial inoculum [3].
C. Investigating the Mechanism of Action

While the exact mechanism of this compound is an active area of research, one identified target is bacterial urease.

  • Urease Inhibition Assay:
    • Principle: Urease catalyzes the hydrolysis of urea to ammonia and carbon dioxide. The activity can be measured by quantifying the ammonia produced.
    • Method (Berthelot Method): Incubate the enzyme (e.g., Jack bean urease) with the test compound (this compound) in a buffer. Initiate the reaction by adding a urea solution. After a fixed time, stop the reaction and add a phenol-hypochlorite reagent. The ammonia produced reacts to form a blue indophenol dye [2].
    • Analysis: Measure the absorbance of the solution at 625-630 nm. The percentage inhibition is calculated, and the IC₅₀ value (concentration that inhibits 50% of enzyme activity) is determined. This compound has been reported to have an IC₅₀ of 120 µM against urease [2].

Workflow and Data Summary

The following diagram and tables summarize the key experimental pathways and quantitative findings.

G Start Start: Guava Leaf Processing A Crude Extract Preparation (Solvent Extraction) Start->A B Bio-guided Fractionation (e.g., Ethyl Acetate Partition) A->B C Compound Isolation & Purification (Column Chromatography, NMR) B->C D Antibacterial Assessment C->D F1 Agar Disk Diffusion (Initial Screening & Synergy) D->F1 F2 Broth Microdilution (MIC/MBC Determination) D->F2 E Mechanism of Action Studies G1 Urease Inhibition Assay E->G1 G2 Other Mechanistic Studies (e.g., Cell Membrane Integrity) E->G2 F1->E Leads to F2->E Leads to

Table 1: Documented Antibacterial Activity of Guava Leaf Extracts and this compound

Tested Agent Target Microorganism Key Metric Reported Value Citation
Guava Leaf Crude Extract Extensively Drug-Resistant (XDR) Acinetobacter baumannii (clinical isolates) Zone of Inhibition (ZDI) 9.0 - 12.0 mm [3] [4]
Purified Polyphenols from Guava Leaf Extensively Drug-Resistant (XDR) Acinetobacter baumannii (clinical isolates) Zone of Inhibition (ZDI) 10.66 - 11.66 mm (at 20x lower concentration) [3] [4]
Purified Polyphenols + Gentamicin Extensively Drug-Resistant (XDR) Acinetobacter baumannii (clinical isolates) Zone of Inhibition (ZDI) 13.66 - 17.33 mm (Synergistic effect) [3] [4]
Aqueous Guava Leaf Extract Gram-positive bacteria (S. aureus, S. pseudintermedius, Streptococcus spp.) Minimum Inhibitory Concentration (MIC) 6.8 mg/mL [5]
This compound (Purified Compound) Streptococcus mutans (MTCC 1943) Minimum Inhibitory Concentration (MIC) 4 mg/mL [2]
This compound (Purified Compound) Streptococcus mutans (CLSM 001) Minimum Inhibitory Concentration (MIC) 2 mg/mL [2]
This compound (Purified Compound) Urease Enzyme (Jack bean) Half-Maximal Inhibitory Concentration (IC₅₀) 120 µM [2]

Table 2: Key Experimental Protocols at a Glance

Assay Core Purpose Critical Steps & Parameters

| Disk Diffusion | Initial screening of antimicrobial activity and synergy. | - Use Mueller-Hinton Agar (MHA).

  • Standardize bacterial inoculum (0.5 McFarland).
  • Measure Zone of Inhibition (ZDI) after incubation. | | Broth Microdilution (MIC/MBC) | Quantify the minimum inhibitory and bactericidal concentration. | - Two-fold serial dilution of compound in 96-well plates.
  • Standard inoculum of ~5 × 10⁵ CFU/mL.
  • MIC: No visible growth. MBC: No growth on subculture. | | Urease Inhibition | Evaluate inhibition of a specific bacterial enzyme target. | - Incubate enzyme with inhibitor (this compound).
  • Initiate reaction with urea.
  • Quantify ammonia production (e.g., Berthelot method). |

Research Applications & Synergistic Potential

A promising application of this compound and guava leaf extracts is their use as antibiotic resistance modifiers. Research demonstrates that when combined with conventional antibiotics like gentamicin, guava leaf extracts can produce a synergistic effect, significantly increasing the zone of inhibition against resistant strains like XDR Acinetobacter baumannii [3] [4] [8]. This strategy can restore the efficacy of existing antibiotics, potentially lowering required doses and reducing side effects.

Future Research Directions

To advance this compound as a viable antibacterial agent, future work should focus on:

  • Expanding the MIC Spectrum: Systematic testing against a broader panel of Gram-positive and Gram-negative bacteria.
  • Elucidating Additional Mechanisms: Investigating other potential targets, such as cell membrane disruption, inhibition of biofilm formation, or interference with quorum sensing.
  • In Vivo Efficacy and Toxicity: Conducting studies in animal models to validate antibacterial activity and safety in a physiological environment.
  • Synthetic Derivative Development: Exploring the synthesis of this compound analogs to improve its potency, solubility, and pharmacokinetic properties.

References

guaijaverin multispectral analysis method

Author: Smolecule Technical Support Team. Date: February 2026

Proposed Framework for Your Application Notes

Based on common practices in phytochemical analysis [1] [2], here is a suggested structure for your document. You can fill in the specific parameters once you locate the detailed research data.

1. Introduction

  • Objective: To provide a standardized protocol for the identification and quantification of guaijaverin in plant material using a multispectral approach (e.g., HPLC-PDA).
  • Background: Briefly describe this compound's structure, its presence in Psidium guajava, and its reported biological activities.

2. Experimental Workflow The following diagram outlines the key stages of a typical analysis, from sample preparation to data interpretation.

G start Start: Sample Preparation step1 Extraction start->step1 step2 Filtration & Concentration step1->step2 param1 • Solvent (e.g., Methanol) • Time • Temperature step1->param1 step3 HPLC-PDA Analysis step2->step3 param2 • Filter pore size step2->param2 step4 Data Collection step3->step4 param3 • Column type • Mobile phase • Gradient program • Detection wavelengths step3->param3 step5 Identification & Quantification step4->step5 param4 • UV-Vis spectra • Retention time step4->param4 end End: Result Report step5->end param5 • Compare to standard • Calibration curve step5->param5 method_heading Method Parameters to Define

3. Summary of Potential Quantitative Data While specific data for this compound is needed, the table below outlines the type of information you should aim to include.

Analysis Type Key Parameters to Report Typical Output/Value
UV-Vis Spectroscopy λmax (absorption maximum), solvent, molar absorptivity Characteristic wavelength (e.g., 250-280 nm, 330-360 nm for flavonoids)
HPLC-PDA Analysis Retention time, calibration curve (R²), LOD, LOQ, linear range Retention time, R² > 0.995, LOD/LOQ in ng/µL
Quantification Content in plant material (mg/g), recovery rate Varies by plant source and extraction method

4. Detailed Protocol Skeleton

  • Sample Preparation: Detail the process of drying, grinding, and accurately weighing the plant material.
  • Extraction: Specify the solvent (e.g., methanol, ethanol-water mixture), extraction method (sonication, maceration), temperature, duration, and number of repetitions [1].
  • Instrumental Analysis (HPLC-PDA):
    • Column: Specify type (e.g., C18), dimensions, and particle size.
    • Mobile Phase: List solvents (e.g., water with formic acid, acetonitrile) and the gradient elution program.
    • Detection: State the PDA wavelength range for scanning and the specific wavelength used for quantification.
  • Identification & Quantification:
    • Identification: By comparing retention time and UV spectrum with an authentic this compound standard.
    • Quantification: Using a calibration curve built from the standard at different concentrations.

References

Guaijaverin: Identification and Bioactive Potential

Author: Smolecule Technical Support Team. Date: February 2026

Guaijaverin is a flavonoid glycoside identified in guava leaves (Psidium guajava L.). The table below summarizes its key characteristics and observed bioactivities:

Property Description
Classification Flavonoid (from guava leaves) [1] [2]
Chemical Group Flavonols [2]
Identified Method HPLC-ESI-QTOF-MS [2]

| Reported Bioactivities | • Antimicrobial activity [3] • Potential interaction with aldose reductase (AKR1B1), a target for diabetic complications [2] |

Cell-Surface Hydrophobicity (CSH) Assay Protocols

While no study directly applies these methods to this compound, the following well-established assays can be used to investigate its effect on bacterial CSH. The core principle is measuring microbial adhesion to hydrocarbons.

Method 1: Microbial Adhesion to Hydroxyl-Octane (MATH)

This is a quantitative method for measuring bacterial cell surface hydrophobicity.

  • Principle: The distribution of bacterial cells between water and a hydrophobic solvent (like hexadecane or xylene) is measured. More hydrophobic cells will transfer to the solvent phase.
  • Materials:
    • Bacterial culture (grown to mid-log phase)
    • This compound solution (at desired sub-MIC concentrations)
    • Hydrophobic solvent (e.g., n-Hexadecane, p-Xylene)
    • Phosphate Buffered Saline (PBS) or MgSO₄ buffer
    • Centrifuge, Vortex mixer, UV-Visible Spectrophotometer
  • Procedure:
    • Culture Preparation: Grow bacteria in the presence and absence of a sub-inhibitory concentration of this compound.
    • Harvesting: Harvest cells by centrifugation, wash, and resuspend in PBS to an optical density at 600 nm (OD₆₀₀) of ~0.4 to 0.6 (A₀).
    • Mixing: Add the hydrophobic solvent to the cell suspension in a 1:5 or 1:6 ratio (v/v).
    • Emulsification: Vortex the mixture vigorously for 2 minutes.
    • Phase Separation: Allow the mixture to stand for 15-20 minutes for complete phase separation.
    • Measurement: Carefully aspirate the aqueous phase and measure its OD₆₀₀ (A₁).
  • Calculation: Calculate the percentage of cell adhesion to the hydrocarbon, which corresponds to cell surface hydrophobicity (CSH), using the formula: % CSH = [(A₀ - A₁) / A₀] × 100 Where A₀ is the initial OD and A₁ is the OD after mixing with the solvent.
Method 2: Salt Aggregation Test (SAT)

This is a simpler, qualitative method to assess surface hydrophobicity.

  • Principle: Hydrophobic interactions between cells are enhanced at high ionic strengths, leading to cell aggregation. The minimum molarity of ammonium sulfate at which aggregation occurs indicates the degree of hydrophobicity.
  • Materials:
    • Bacterial culture (treated and untreated with this compound)
    • Ammonium sulfate solutions (e.g., 0.2 M to 4.0 M in PBS)
    • Glass slides
  • Procedure:
    • Sample Preparation: Prepare bacterial cell suspensions as described in the MATH assay.
    • Testing: On a glass slide, mix 20 μL of the bacterial suspension with 20 μL of an ammonium sulfate solution.
    • Observation: Rotate the slide gently for 2 minutes and observe visually against a dark background for clumping/aggregation.
    • Interpretation: The lowest concentration of ammonium sulfate that causes visible aggregation is recorded as the Salt Aggregation Test (SAT) value. A lower SAT value indicates higher cell surface hydrophobicity.

Proposed Experimental Workflow

To investigate the effect of this compound on bacterial CSH, you can follow this integrated workflow:

Start Start: Define Research Objective Prep Bacterial Culture Preparation (Grow with/without sub-MIC this compound) Start->Prep Harvest Harvest and Wash Cells (Resuspend in buffer, measure initial OD₆₀₀) Prep->Harvest Assay Perform CSH Assay Harvest->Assay MATH MATH Method Assay->MATH Quantitative SAT Salt Aggregation Test (SAT) Assay->SAT Qualitative Data Data Collection & Analysis MATH->Data SAT->Data Interpret Interpret Results Data->Interpret End Report Conclusions Interpret->End

Key Considerations for Your Research

  • Standardize Conditions: The efficacy of these assays depends heavily on standardized conditions, including bacterial growth phase, temperature, pH, and ionic strength of the buffer.
  • Combine Methods: Using both quantitative (MATH) and qualitative (SAT) assays can provide a more comprehensive understanding of the changes in cell surface properties.
  • Correlate with Bioactivity: To build a strong case, correlate changes in CSH with other bioactivities of this compound, such as its ability to inhibit biofilm formation or enhance susceptibility to other antimicrobials.

References

Guaijaverin Solubility & Stability Profile

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key physicochemical characteristics of guaijaverin based on current data:

Property Description / Value Source / Conditions
Molecular Formula C₂₀H₁₈O₁₁ [1] [2]
Molecular Weight 434.35 g/mol [1] [2]

|Reported Solubility| Soluble in DMSO (100 mg/mL); Sparingly soluble in water | DMSO stock for in vitro studies [1] [2] | | Stability Concerns | Likely pH-sensitive (inferred from related flavonoids) | Stability similar to other flavonoids can be pH, temperature, and light-dependent [3] |

Strategies for Solubility and Stability Enhancement

Here are proven methodologies you can apply to overcome this compound's solubility challenges.

Optimize Extraction and Solvent Systems

The choice of solvent significantly impacts the yield and solubility of bioactive compounds from plant materials like guava leaves.

  • Hydroethanolic Solvents: A study on guava leaf extracts found that a 50% hydroethanolic solution was the most effective solvent, yielding higher phenolic content and antioxidant activity compared to pure water, ethanol, or methanol [4]. This mixed-solvent system can enhance the initial extraction efficiency of this compound.
  • Aqueous Extraction: Simple hot water extraction is also effective for obtaining bioactive compounds from guava leaves and is suitable for food-related applications [5].
Employ Solubility Enhancement Techniques

General methods for poorly water-soluble drugs can be explored for this compound.

  • Hydrotropy: This technique uses large amounts of additives (hydrotropes) to increase the solubility of a poorly soluble solute. It is a simple and safe method for solubility enhancement [6].
  • Solid Dispersion: This approach disperses the drug in a hydrophilic carrier matrix. While not yet reported for this compound, a recent study on a similar blue pigment, guaiazulene, achieved a >10,000-fold increase in water solubility by incorporating it into a hydrophilic polymer, poly(allylamine) [7]. This strategy holds significant promise.
  • Surfactant Use: Formulating with surfactants can create micelles that solubilize hydrophobic compounds like this compound [8].
  • Particle Size Reduction: Techniques like micronization and nanosuspension increase the surface area of drug particles, thereby enhancing their dissolution rate [8].
Ensure Proper Storage and Handling

To maintain stability during experiments, follow these practices derived from general flavonoid studies and vendor recommendations:

  • Storage: Keep the powder desiccated at -20°C and protect from light [2].
  • Stock Solutions: Prepare stock solutions in DMSO. For in vivo studies, a common vehicle is 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline [1].
  • Stability Testing: Conduct systematic stability studies under different pH conditions, temperatures, and light exposures to determine the optimal handling procedures for this compound, similar to studies done for morin hydrate [3].

Experimental Workflow for Solubility Enhancement

The following diagram outlines a logical workflow for developing an enhanced formulation of this compound.

Start Start: this compound Solubility Issue A1 Analyze Physicochemical Properties Start->A1 A2 Select Enhancement Strategy A1->A2 A3 Formulation & Preparation A2->A3 A4 In-Vitro Evaluation A3->A4 Decision Results Acceptable? A4->Decision Decision->A2 No End Proceed to Advanced Pre-clinical Studies Decision->End Yes

Frequently Asked Questions

Q1: What is the best solvent to prepare a stock solution of this compound for in vitro assays? For in vitro biological assays, DMSO is the most suitable solvent. Suppliers report a solubility of 100 mg/mL [1] [2]. This stock can then be diluted into aqueous buffers for your experiments, keeping the final DMSO concentration low (typically <1%) to avoid cytotoxicity.

Q2: How can I improve the solubility of this compound for in vivo studies? For animal studies, it is crucial to use a well-tolerated vehicle. One protocol suggests using a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline to achieve a clear solution of this compound at concentrations up to at least 2.5 mg/mL [1]. Always include a vehicle control group in your study design.

Q3: Are there any stability concerns I should be aware of when working with this compound? While specific stability data for this compound is limited, it is a flavonoid and may share common instability issues. These include:

  • pH Sensitivity: Its structure may degrade under strongly acidic or basic conditions [3].
  • Light and Temperature: It should be stored protected from light and at low temperatures to prevent decomposition [3] [2]. Conducting a forced degradation study under various stress conditions (pH, heat, light, oxidation) is recommended to fully understand its stability profile.

References

Guaijaverin Extraction Optimization Guide

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key parameters to consider for optimizing guaijaverin extraction from guava leaves, based on general principles for recovering phenolic compounds [1] [2] [3].

Parameter Consideration & Optimization Strategy
Source Material Use dried, powdered guava leaves (Psidium guajava L.). Particle size reduction increases surface area for solvent contact [2].

| Extraction Technique | Advanced Techniques: Ultrasound- (UAE) or Microwave-Assisted Extraction (MAE) enhance yield and efficiency [1]. Classical Technique: Solid-liquid extraction (e.g., maceration) is a viable baseline method [1]. | | Solvent Selection | Aqueous ethanol (e.g., 50-70%) is optimal for phenolic and flavonoid compounds like this compound [1] [3]. | | Critical Factors | Solvent-to-sample ratio, extraction temperature, pH, duration, and agitation speed significantly impact final yield [2]. |

Detailed Experimental Protocols

Here are detailed methodologies for two effective extraction techniques.

Protocol 1: Ultrasound-Assisted Extraction (UAE)

This modern method uses sound energy to disrupt plant cells, improving solvent penetration and yield [1].

  • Step 1: Plant Material Preparation

    • Collect healthy guava leaves.
    • Wash and dry the leaves thoroughly to a constant weight.
    • Grind the dried leaves into a fine powder using a mill and sieve to a uniform particle size (e.g., 0.5-1.0 mm) [2].
  • Step 2: Extraction Setup

    • Weigh a precise amount of leaf powder (e.g., 5 g).
    • Place it in an extraction vessel and add an appropriate volume of 70% aqueous ethanol. A common solvent-to-solid ratio is 10:1 to 30:1 (mL/g) [1] [3].
    • Set the ultrasonic bath or probe system parameters. A typical setup involves a temperature of 40-50°C for 20-30 minutes [1].
  • Step 3: Extract Recovery

    • After sonication, filter the mixture (e.g., using Whatman No. 1 filter paper) to separate the liquid extract from the plant marc.
    • Concentrate the filtrate under reduced pressure using a rotary evaporator at a controlled temperature (e.g., 40°C).
    • The concentrated extract can be further freeze-dried to obtain a stable powder for analysis [2].
Protocol 2: Maceration (Classical Method)

A straightforward, low-equipment method based on solubility and diffusion principles [2].

  • Step 1: Preparation

    • Prepare the guava leaf powder as described in the UAE protocol.
  • Step 2: Extraction Process

    • Place the powdered material in a sealed container.
    • Add the selected solvent (e.g., 70% ethanol) at a recommended ratio. Ensure the powder is fully immersed.
    • Agitate the mixture continuously using an orbital shaker for a defined period, which can range from several hours to days, at room temperature [2].
  • Step 3: Post-Extraction

    • After maceration, filter the mixture.
    • The solvent is removed via evaporation, and the extract is dried as in the UAE protocol.

Troubleshooting FAQs

  • My this compound yield is low even with advanced techniques. What could be wrong?

    • Solvent Polarity: this compound is a flavonoid glycoside. Ensure your solvent polarity is appropriate. A 50-70% ethanol solution is generally effective for such medium-polarity compounds [1] [3].
    • Source Verification: The chemical profile of plants can vary with genetics, growing conditions, and harvest time [1]. Verify the presence and quantity of this compound in your specific plant source using a preliminary phytochemical screening method, such as Thin-Layer Chromatography (TLC) [4].
  • How can I improve the consistency and reproducibility of my extractions?

    • Control Material Variability: Standardize your starting material as much as possible. Use leaves from the same cultivar, harvested in the same season, and processed identically [1].
    • Strict Process Control: Precisely document and control all parameters, including particle size, solvent volume, temperature, and extraction time [2]. Using automated equipment can help minimize human error.
  • The extracted compounds are unstable during storage. How can I protect them?

    • Utilize Encapsulation: Advanced protection methods like encapsulation in chitosan nanoparticles can significantly enhance the stability of bioactive compounds from guava leaves. This technique protects the compounds from degradation and can be tailored for specific delivery applications [1] [4].
    • Optimize Storage Conditions: Store the final extract in a dark, cool, and dry environment. For liquid extracts, use dark glass bottles; for powders, consider storing under an inert gas or vacuum-sealed [5].

Experimental Workflow and Troubleshooting Logic

The following diagrams outline the core workflow for extraction optimization and a logical path for diagnosing common yield issues.

workflow Start Start: Define Extraction Goal P1 Prepare Plant Material (Dry & Powder Leaves) Start->P1 P2 Select Extraction Method (e.g., UAE, Maceration) P1->P2 P3 Set Extraction Parameters (Solvent, Time, Temp, Ratio) P2->P3 P4 Perform Extraction P3->P4 P5 Recover & Concentrate Extract P4->P5 P6 Analyze this compound Yield (e.g., via HPLC) P5->P6 Decision Yield Optimal? P6->Decision Decision->P2 No, Re-evaluate Method Decision->P3 No, Optimize Parameters End End: Process Complete Decision->End Yes

troubleshooting Start Problem: Low Extraction Yield Q1 Was solvent system appropriate? (e.g., 50-70% Ethanol) Start->Q1 Q2 Was source material verified? (TLC for this compound) Q1->Q2 Yes A1 Switch to a more suitable solvent like aqueous ethanol. Q1->A1 No Q3 Were parameters controlled? (Temp, Time, Particle Size) Q2->Q3 Yes A2 Source new batch of plant material with confirmed this compound. Q2->A2 No A3 Tightly control all process parameters for consistency. Q3->A3 No

References

Guaijaverin Stock Solution Preparation Data

Author: Smolecule Technical Support Team. Date: February 2026

Parameter Specification / Common Value Additional Notes
Recommended Solvent DMSO [1] [2] [3] Hygroscopic DMSO can impact solubility; use newly opened containers [1].
Typical Stock Concentration 100 mg/mL [1] [2] Equivalent to ~230 mM [1] [2].
Solubility in DMSO 50-100 mg/mL [1] [3] Sonication is recommended to aid dissolution [3].
Molecular Weight 434.35 g/mol [1] [2] [3] -
Storage Condition -80°C for 6 months; -20°C for 1 month [1] [2] Protect from light during storage and use [1] [2] [4].

Step-by-Step Preparation Protocol

Based on the supplier information, here is a general protocol for preparing a 100 mg/mL stock solution of guaijaverin:

  • Calculation: Calculate the mass of this compound needed for your desired final volume. For example, to prepare 1 mL of a 100 mg/mL solution, you will need 100 mg of the compound.
  • Weighing: Accurately weigh the required amount of this compound (a yellow powder [2] [4]) and transfer it to an appropriate vial.
  • Dissolution: Add the correct volume of pure, anhydrous DMSO to the vial to achieve the 100 mg/mL concentration.
  • Sonication: To ensure complete dissolution, place the vial in an ultrasonic bath (sonicator) for a short period until the solution becomes clear [3].
  • Aliquoting: Once fully dissolved, immediately aliquot the stock solution into smaller, single-use vials to minimize freeze-thaw cycles.
  • Storage: Clearly label the aliquots with the date, concentration, and passage number. Store the aliquots at -80°C for up to 6 months or -20°C for up to 1 month, ensuring they are protected from light [1] [2].

The following diagram illustrates this workflow:

G Start Start Preparation Step1 Weigh this compound Powder Start->Step1 Step2 Add Anhydrous DMSO Step1->Step2 Step3 Sonicate until Clear Step2->Step3 Step4 Aliquot into Single-use Vials Step3->Step4 Step5 Store at -80°C (6 months) or -20°C (1 month) Step4->Step5 Note Key Note: Protect from Light at all stages Note->Step2 Note->Step5

Frequently Asked Questions (FAQs)

Q1: What should I do if my this compound does not fully dissolve in DMSO?

  • Ensure proper technique: Make sure you are using newly opened, anhydrous DMSO, as hygroscopic DMSO can significantly impact solubility [1].
  • Apply gentle heat: You can warm the tube at 37°C while shaking or sonicating to help dissolve the compound [4].
  • Verify concentration: Confirm that you are not attempting to prepare a concentration higher than the stated solubility (100 mg/mL). If you need a higher concentration, you may need to contact the supplier for advice.

Q2: How should I prepare a working solution for cellular assays? Supplier protocols suggest using a co-solvent system to dilute the DMSO stock for biological assays. One commonly cited method is:

  • Formulation 1: 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline [1] [2] [3].
  • Preparation sequence: Add the solvents in the order listed. For 1 mL of working solution, mix 100 µL of your DMSO stock solution (e.g., 25 mg/mL) with 400 µL PEG300. Then add 50 µL Tween-80, and finally 450 µL of saline. Mix evenly after each addition. The resulting concentration should be 2.5 mg/mL (5.76 mM) [1] [2]. It is recommended to prepare and use this working solution on the same day.

Q3: Why is it so important to protect this compound from light? this compound is a flavonoid, and many such compounds are sensitive to photodegradation. The instruction to "protect from light" is explicitly stated by multiple suppliers during both storage and handling [1] [2] [4]. Exposure to light can cause the compound to break down, potentially reducing its efficacy and compromising your experimental results.

References

Guaijaverin Stability & Bioactivity: Core Challenges

Author: Smolecule Technical Support Team. Date: February 2026

Guaijaverin (Quercetin-3-O-α-L-arabinopyranoside) is a flavonol glycoside found in guava leaves and other plants, known for its antibacterial and antioxidant activities [1]. The primary factors leading to its bioactivity loss are related to its inherent chemical instability and low bioavailability.

The table below summarizes the main culprits behind bioactivity loss and their direct consequences for your research.

Root Cause of Bioactivity Loss Mechanism of Action Impact on Experimental Results
Chemical Instability & Degradation [2] Sensitivity to environmental factors (light, heat, pH) leading to decomposition of the active compound. Reduced efficacy in bioassays (e.g., antimicrobial, antioxidant); lack of dose-response correlation.
Poor Aqueous Solubility [2] [1] Low water solubility (a common trait of flavonoids like quercetin and its glycosides) limits dissolution in biological fluids. Low and variable bioavailability; poor absorption in cellular and in vivo models.
Rapid Metabolism and Clearance [2] Extensive first-pass metabolism and short half-life in biological systems. Short duration of action; failure to achieve effective therapeutic concentration in assays.
Protein Binding Interactions [1] Strong binding to serum proteins (e.g., Human Serum Albumin), reducing the free fraction of the compound available for activity. Overestimation of required dosage; diminished observed biological effect despite high nominal concentration.

Troubleshooting Guide & Experimental Optimization

Here are specific, actionable steps you can take to mitigate the issues outlined above.

For Issues of Low Solubility and Stability
  • Problem: Precipitation in buffer, inconsistent results in cell-free assays, degradation during storage.
  • Solutions:
    • Use Appropriate Solvents: For initial stock solutions, dissolve this compound in a pure polar organic solvent like DMSO, followed by dilution with your assay buffer. The final concentration of DMSO in biological assays should typically not exceed 0.1-1% to avoid cytotoxicity [2].
    • Control the Environment: Prepare fresh working solutions daily. Store stock solutions and the pure compound in the dark at -20°C or -80°C. Protect all solutions from light during experiments by using amber vials or foil.
    • Verify Stability: Use analytical techniques like HPLC or LC-MS to check the integrity of your compound before and after critical experimental steps [3].
For Issues of Low Bioavailability in Cellular/In Vivo Models
  • Problem: Good activity in enzyme assays but no effect in cell-based or animal models.
  • Solutions:
    • Consider Glycoside Forms: The sugar moiety (arabinose in this compound) can influence absorption. Experiment with different glycosylated forms of quercetin, as their absorption rates can vary significantly [2].
    • Employ Advanced Delivery Systems: Research shows that encapsulation is a promising technique to protect bioactive compounds.
      • Techniques to Explore: Nanoparticles, nanoemulsions, solid lipid carriers, and liposomes can significantly improve stability, bioavailability, and provide controlled release [4] [2].
      • Example: One study successfully used encapsulation to protect guava leaf extract compounds and improve their stability in food systems, a principle applicable to pharmaceutical development [4].
For Issues with Bioassay Interpretation
  • Problem: Results do not align with literature or are irreproducible.
  • Solutions:
    • Account for Protein Binding: Understand that in serum-containing assays, a substantial portion of this compound will bind to proteins. Fluorescence spectroscopy and molecular modeling studies confirm this compound binds strongly to site I of Human Serum Albumin (near Trp214) [1]. This binding is a static quenching mechanism, meaning it forms a stable complex. You may need to adjust the nominal concentration to account for the reduced free fraction.
    • Use Standardized, Well-Characterized Extracts: If working with plant extracts, be aware that the chemical profile and concentration of this compound can vary dramatically based on the plant's geographical origin, season of harvest, and extraction method [5] [3]. Whenever possible, use a standardized extract or pure compound, and characterize your source material.

The following diagram illustrates a recommended workflow for handling this compound in your experiments to minimize bioactivity loss.

G Start Start: Obtain this compound S1 Characterize Compound (Purity, Concentration) HPLC, LC-MS Start->S1 S2 Prepare Stock Solution (Dissolve in DMSO) S1->S2 S3 Aliquot & Store (-20°C, Dark, Anhydrous) S2->S3 S4 Prepare Working Solution (Dilute in Buffer, Use Immediately) S3->S4 S5 Run Bioassay (Account for Protein Binding) S4->S5 S6 Analyze Results S5->S6 Issue Bioactivity Loss? S6->Issue Issue->Start No, Success T1 Troubleshoot: 1. Check compound integrity (HPLC) 2. Optimize delivery (encapsulation) 3. Verify assay conditions Issue->T1 Yes

Detailed Experimental Protocol: this compound Isolation & Confirmation

For researchers isolating their own compound, here is a summarized protocol from the literature for the extraction and isolation of this compound from guava leaves, which can serve as a basis for ensuring you have the correct, pure compound [6].

  • Plant Material: Start with 1 kg of dried, powdered guava ( Psidium guajava L.) leaves.
  • Extraction: Exhaustively extract the powder with 50% ethanol at room temperature. Filter and concentrate the extract under reduced pressure at 60°C.
  • Liquid-Liquid Partitioning: Suspend the concentrated extract in water and successively fractionate it with solvents of increasing polarity: petroleum ether, chloroform, ethyl acetate, and n-butanol.
  • Isolation from Ethyl Acetate Fraction:
    • The ethyl acetate fraction (rich in flavonoids) is subjected to column chromatography over silica gel.
    • Elute the column with a gradient of chloroform:ethyl acetate:methanol.
    • Monitor fractions by Thin-Layer Chromatography (TLC). This compound can be identified by its Rf value and a yellow color reaction with ammonia.
    • Further purify the fractions containing this compound by repeated crystallization from methanol.
  • Compound Confirmation:
    • Melting Point: The reported melting point for quercetin glycosides can be used as a preliminary check.
    • Spectroscopic Analysis: Confirm the structure using:
      • UV-Vis Spectroscopy: Characteristic absorption bands for flavonoids.
      • NMR (¹H and ¹³C): Compare obtained spectra with published data [6].
      • Mass Spectrometry (MS): Identify the molecular ion peak and fragmentation pattern.

Frequently Asked Questions (FAQs)

Q1: What is the main advantage of using this compound over its aglycone, quercetin? A1: The glycosylation (attachment of a sugar group) can significantly alter the compound's properties. While quercetin aglycone has very low water solubility, glycosides like this compound often have improved solubility and different absorption profiles, which can lead to higher bioavailability in some contexts [2].

Q2: My this compound shows excellent antioxidant activity in a DPPH assay but fails in a cellular antioxidant model. Why? A2: This discrepancy is classic for bioavailability issues. The DPPH assay is conducted in a simple solvent system. In a cellular model, the compound must first penetrate the cell membrane. The failure likely stems from this compound's poor cellular uptake, rapid metabolism by the cells, or efflux by transport proteins.

Q3: Are there any known drug-supplement interactions I should be aware of when studying this compound? A3: While specific data on this compound is limited, it is a flavonoid. Flavonoids, as a class, are known to interact with drug-metabolizing enzymes (like Cytochrome P450) and drug transporters (like P-glycoprotein) [7]. If your research involves combination therapies, it is crucial to investigate potential pharmacokinetic interactions.

References

Documented HPTLC Methods for Related Compounds

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes validated HPTLC methods for analyzing other key flavonoids and phenolic compounds in Psidium guajava Linn. You can use these as a starting point for method development for guaijaverin [1] [2].

Analyte(s) Stationary Phase Mobile Phase (Solvent System) Detection Key Observations & Application
Rutin, Quercetin, Gallic Acid [2] Silica gel 60 F254 Toluene: Ethyl acetate: Formic acid: Methanol (3:4:0.8:0.7, v/v/v/v) 254 nm Well-validated method; resolves three compounds simultaneously. Quercetin at Rf 0.76.
General Phytoconstituents [1] Silica gel 60 F254 Information not specified in abstract 220 nm & 450 nm Used for fingerprinting; revealed 3-6 components in methanol and aqueous extracts.
Quercetin (TLC) [3] Silica gel-G Ethyl acetate: Formic acid: Glacial Acetic Acid (GAA): Water (100:11:11:26 v/v/v/v) Vanillin-sulphuric acid A TLC method that could be optimized for HPTLC.

Standardized Experimental Protocol

Based on the search results, here is a detailed methodology for the simultaneous determination of rutin, quercetin, and gallic acid, which can serve as a robust template [2].

  • Standard Solution Preparation

    • Accurately weigh 10 mg each of rutin, quercetin, and gallic acid reference standards (purity >98%).
    • Dissolve and make up to 10 mL with a mixture of methanol and water (1:1, v/v) to obtain a stock solution of 1 mg/mL for each.
    • Prepare a working standard mixture by combining the stock solutions so that the final concentration of each compound is 333.33 ng/µL. Filter this solution through a 0.45 µm membrane filter before application.
  • Sample Preparation (Plant Extract)

    • Wash and shade-dry fresh guava leaves. Pulverize them into a fine powder.
    • Extract the powder exhaustively using a hydroalcoholic solvent (e.g., ethanol:water, 1:1 v/v) via cold maceration.
    • Filter the extract and concentrate the filtrate to dryness under reduced pressure using a rotary evaporator (at approximately 50°C).
    • Re-dissolve the dried extract in an appropriate solvent (e.g., methanol) for HPTLC analysis.
  • HPTLC Instrumentation and Conditions

    • Stationary Phase: Pre-coated silica gel aluminum plates 60 F254 (e.g., 20 cm × 10 cm, 0.2 mm thickness).
    • Sample Application: Spot the standards and samples as bands of 5 mm width using an automated applicator (e.g., Camag Linomat V). A nitrogen aspirator is typically used for this step.
    • Mobile Phase: Toluene: Ethyl acetate: Formic acid: Methanol (3:4:0.8:0.7, v/v/v/v).
    • Development: Develop the plate in a twin-trough glass chamber pre-saturated with the mobile phase for 20-30 minutes at room temperature. Develop the plate up to 80-85% of its total height.
    • Drying: Dry the developed plate thoroughly in a current of air (e.g., with a hair dryer).
    • Detection & Scanning: Perform densitometric scanning using a TLC scanner in the absorbance mode at 254 nm (a deuterium lamp is used for this UV wavelength).

Troubleshooting Common HPTLC Issues

Here are answers to frequently asked questions that arise during HPTLC method development.

Q1: The spots on my plate are tailing. What could be the cause and how can I fix it?

  • Possible Cause 1: The sample is overloading the plate.
    • Solution: Dilute your sample solution and re-apply a smaller volume or concentration.
  • Possible Cause 2: The mobile phase is too polar or not sufficiently optimized for the analytes.
    • Solution: Adjust the polarity of the mobile phase. You can try varying the ratios of the solvents in small increments. For instance, slightly increasing the proportion of toluene may decrease polarity, while increasing ethyl acetate or methanol may increase it.

Q2: How can I improve the separation resolution between compounds?

  • Solution: Chamber saturation is critical for good resolution. Ensure the development chamber is properly sealed and saturated with the mobile phase vapor for the recommended time (20-30 minutes) before introducing the plate. Inconsistent saturation is a common source of poor reproducibility and distorted bands.

Q3: The Rf values of my compounds are too high/low. How can I adjust them?

  • Rf too high (spots near solvent front): The mobile phase is too polar. To decrease the Rf, decrease the proportion of polar solvents (e.g., methanol, ethyl acetate) and increase the proportion of the non-polar solvent (toluene).
  • Rf too low (spots near baseline): The mobile phase is not polar enough. To increase the Rf, increase the proportion of polar solvents and decrease the proportion of the non-polar solvent.

Q4: I cannot find a reference method for my specific compound (e.g., this compound). What is the best approach?

  • Solution: Start with a method for a structurally similar compound. Since this compound is a glycosylated derivative of quercetin, the method provided for quercetin and rutin (another glycoside) is an excellent starting point [2]. You will likely need to fine-tune the mobile phase ratios to achieve optimal separation for this compound specifically.

Workflow for HPTLC Method Development

The following diagram outlines a logical workflow for developing and troubleshooting an HPTLC method, especially when a direct protocol is not available.

Start Start: No direct method found Literature Review methods for structurally similar compounds Start->Literature InitialTest Run initial test with literature-based method Literature->InitialTest Evaluation Evaluate Chromatogram InitialTest->Evaluation SubProblem1 Spots are tailing Evaluation->SubProblem1 Problem? SubProblem2 Poor resolution between bands Evaluation->SubProblem2 Problem? SubProblem3 Rf values are too high or low Evaluation->SubProblem3 Problem? Solution1 Dilute sample or reduce application volume SubProblem1->Solution1 Solution2 Ensure proper chamber saturation and adjust solvent ratios SubProblem2->Solution2 Solution3 Adjust mobile phase polarity: High Rf: add non-polar solvent Low Rf: add polar solvent SubProblem3->Solution3 Optimize Optimize and validate method Solution2->Optimize Solution3->Optimize

References

guaijaverin storage conditions stability

Author: Smolecule Technical Support Team. Date: February 2026

Guaijaverin Stability and Storage FAQ

Here are answers to common questions about handling and storing this compound for research.

What are the basic storage conditions for this compound? For both short and long-term storage, this compound requires protection from light and moisture. The recommended conditions are [1] [2]:

  • Short-term (1 month): Store at -20°C.
  • Long-term (6 months): Store at -80°C.

What is the best way to prepare and store stock solutions? this compound is soluble in DMSO. When preparing stock solutions, note that hygroscopic DMSO can impact solubility, so use newly opened solvent. After preparation, aliquot the solution to avoid repeated freeze-thaw cycles [1].

How does storage temperature affect the stability of related guava extracts? While data for pure this compound is limited, research on concentrated guava leaf extracts shows that storage temperature significantly impacts stability. One study found that concentrated extracts retained stability for 125 days at both 4°C and 25°C, but the non-concentrated extract was less stable, particularly at room temperature [3]. Furthermore, another study noted that repeated freeze-thaw cycles and extended storage appeared to negatively influence the efficacy of a guava fruit extract [4]. This suggests that minimizing freeze-thaw cycles and using concentrated formulations can enhance stability.

Experimental Workflow for Storage and Handling

The following diagram outlines the key decision points for handling this compound based on the available information.

G This compound Handling Workflow Start Start: Receive this compound SolidForm Is the compound in solid form? Start->SolidForm StoreSolid Store powder at -20°C Protect from light SolidForm->StoreSolid Yes MakeSolution Prepare stock solution in DMSO SolidForm->MakeSolution No (Solution) Aliquot Aliquot into single-use vials MakeSolution->Aliquot StoreAliquot Store aliquots at -80°C (for long-term storage) Aliquot->StoreAliquot ThawUse Thaw aliquot for single use Avoid repeated freeze-thaw cycles StoreAliquot->ThawUse

Stability Data Summary

The table below summarizes the available quantitative stability data for this compound and related extracts.

Compound/Extract Condition Temperature Duration Key Finding / Stability Source
This compound (Pure) Solid Powder -20°C 2 years Stable; protect from light [2]
This compound (Pure) Solid Powder 4°C 2 years Stable; protect from light [2]
This compound (Pure) In DMSO (Solvent) -80°C 6 months Recommended for long-term [1]
This compound (Pure) In DMSO (Solvent) -20°C 1 month Acceptable for short-term [1]
Guava Leaf Extract (Concentrated) Liquid Extract 4°C & 25°C 125 days High stability retained [3]
Guava Fruit Extract Liquid Extract -20°C Several months Efficacy decreased with repeated freeze-thaw and time [4]

Recommended Analytical Methods for Stability Testing

To monitor this compound stability in your lab, you can adapt the following analytical methods used in research. Note that the search results do not provide specific protocols for a stability-indicating assay for pure this compound.

  • High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): This is a key method for identifying and quantifying this compound. One study used a C18 column with a water/acetonitrile gradient (both mobile phases containing 0.1% formic acid) and detection via APCI-FT mass spectrometry with a resolution of 60,000 [4]. Establishing a baseline chromatogram and monitoring for new peaks over time can indicate degradation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to confirm the identity and purity of isolated this compound. One analysis was performed on a 600 MHz spectrometer using pre-saturated 1D-1H NMR, with the sample prepared in deuterated methanol (CD3OD) [4].

References

guaijaverin MIC determination challenges

Author: Smolecule Technical Support Team. Date: February 2026

Guaijaverin: Core Scientific Data

Guava leaf extract contains numerous bioactive compounds, primarily phenolic acids and flavonoids like this compound, which contribute to its antimicrobial effects through multiple mechanisms [1]. This compound (Quercetin-3-O-α-L-arabinopyranoside) is a flavonoid isolated from Psidium guajava L. with documented antibacterial and potential antiplaque properties [2] [3].

Quantitative Data on Antimicrobial Activity

Microorganism MIC (Minimum Inhibitory Concentration) Experimental Context / Strain Details
Streptococcus mutans [2] [3] 2 mg/mL - 4 mg/mL Type strain (MTCC 1943) and clinical strain (CLSM 001). Activity was bacteriostatic [3].
Acinetobacter baumannii (XDR clinical isolates) [4] Not precisely determined for pure compound Crude Guava Leaf Extract (GLE) at 100 mg/mL showed inhibition zones of 9-12 mm [4].
(General) Rat lens aldose reductase [2] IC50 = 0.18 µM Demonstrates potent inhibitory activity in a non-antimicrobial enzyme assay [2].
(General) Urease [2] IC50 = 0.12 µM Isolated from P. guajava as a urease inhibitor [2].

Experimental Protocols & Methodologies

Here are detailed methodologies for key experiments citing this compound's antimicrobial activity.

Protocol 1: Determining Anti-Streptococcus mutans Activity [3]

This bioautography-directed chromatographic fractionation method is used to isolate active compounds and evaluate their efficacy.

  • Step 1: Compound Isolation
    • Prepare a crude methanol extract from Psidium guajava leaves.
    • Use bioautography-directed chromatographic fractionation to isolate the active compound, quercetin-3-O-α-L-arabinopyranoside (this compound).
  • Step 2: Growth-Inhibitory Activity Assessment
    • Test Strains: Use both clinical isolates and standard type strains (e.g., S. mutans MTCC 1943 and CLSM 001).
    • Determine MIC: Evaluate the growth-inhibitory activity of this compound to find the Minimum Inhibitory Concentration (MIC).
    • Stability Tests: Assess the compound's stability under heat, acid, and alkali conditions.
  • Step 3: Evaluate Effects at Sub-MIC Concentrations
    • Test sub-MIC concentrations (e.g., 0.0078-2 mg/mL) on cariogenic properties:
      • Acid production
      • Cell-surface hydrophobicity
      • Sucrose-dependent adherence to glass surfaces
      • Sucrose-induced aggregation of S. mutans.

Protocol 2: Agar Diffusion Technique for XDR Acinetobacter baumannii [4]

This method tests the antimicrobial activity of crude or purified extracts against resistant strains.

  • Step 1: Extract Preparation
    • Use crude guava leaf extract (GLE) or purified polyphenols (GLEP).
  • Step 2: Agar Diffusion Assay
    • Employ the agar diffusion technique to determine antimicrobial activity.
    • Measure the zones of inhibition (ZOI) in millimeters.
  • Step 3: Synergy Testing
    • Combine the extract with standard antibiotics (e.g., gentamicin).
    • Re-measure the ZOI to check for a synergistic effect, indicated by an increased zone diameter.
  • Step 4: Determine Minimum Inhibitory Concentrations (MICs)
    • Use the microdilution method in a broth medium to determine the precise MIC values.

MIC Determination Challenges & Solutions

Here is a troubleshooting guide for common issues when determining this compound's MIC, presented in a question-and-answer format.

FAQ 1: Why do I get inconsistent MIC values for this compound against the same bacterial strain?

  • Potential Cause: The inherent chemical instability of this compound, which is known to be alkali-labile [2] [3]. Slight variations in the pH of your culture medium or solvents between experiments can degrade the compound, reducing its effective concentration.
  • Troubleshooting Steps:
    • Control pH Meticulously: Ensure the pH of all solutions, including the growth medium, is carefully controlled and consistently recorded.
    • Use Fresh Stock Solutions: Prepare this compound stock solutions fresh for each experiment.
    • Verify Solvent Compatibility: Confirm that the solvent used (e.g., DMSO) does not significantly alter the medium's pH and is used at a consistent, non-inhibitory concentration [2].

FAQ 2: The antibacterial effect seems weaker than expected. What could be wrong?

  • Potential Cause: Poor solubility or improper preparation of the this compound stock solution. This compound is soluble in DMSO, and improper handling can lead to precipitation [2].
  • Troubleshooting Steps:
    • Follow Solubilization Protocols: As per supplier recommendations, warm the vial at 37°C and shake it in an ultrasonic bath to achieve higher solubility [2].
    • Check for Precipitation: Visually inspect your stock solution for any crystals or cloudiness before use.
    • Consider Biofilm: If working with strains known to form biofilms (like S. mutans), the MIC for planktonic cells may not reflect the concentration needed to disrupt a biofilm. Consider testing Minimum Biofilm Eradication Concentration (MBEC).

FAQ 3: How can I enhance the antimicrobial activity of this compound in my assays?

  • Potential Strategy: Investigate synergistic combinations. Research shows that purifying polyphenolic compounds from crude extracts and combining them with antibiotics like gentamicin can significantly improve antimicrobial activity against resistant strains [4].
  • Troubleshooting Steps:
    • Run Combination Assays: Perform checkerboard MIC assays to test this compound in combination with other antibiotics or compounds.
    • Use Purified Compound: If using a crude extract, note that the activity may be due to a mixture of compounds. For consistent and definable MIC, using a purified this compound standard is preferable.

This compound MIC Determination Workflow

This workflow maps out the key steps and decision points in a typical MIC determination assay, highlighting where the most common challenges occur.

G This compound MIC Determination Workflow Start Start MIC Determination Prep Compound & Sample Preparation Start->Prep SubQ1 Is the stock solution clear and fully dissolved? Prep->SubQ1 pHCheck Check and adjust pH of all solutions SubQ1->pHCheck No Assay Perform MIC Assay (e.g., Broth Microdilution) SubQ1->Assay Yes pHCheck->Prep Re-prepare solution SubQ2 Are growth inhibition results inconsistent or weak? Assay->SubQ2 Synergy Consider Synergy Testing with antibiotics SubQ2->Synergy Yes Analyze Analyze Results Determine MIC Value SubQ2->Analyze No Synergy->Analyze

References

Confirming Static Quenching: Key Evidence for Guaijaverin

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes the experimental evidence that confirms Guaijaverin acts via a static quenching mechanism:

Evidence Type Experimental Observation with this compound Interpretation
Steady-State Fluorescence Concentration-dependent decrease in protein (HSA/PL) fluorescence intensity [1] [2]. Ground-state complex formation, reducing the population of fluorescing molecules.
Stern-Volmer Analysis Linear Stern-Volmer plot at lower concentrations; constant quenching rate with increasing temperature [2]. Suggests a single quenching mechanism; stability of the complex increases with temperature, indicative of static quenching.
Fluorescence Lifetime No significant change in the fluorescence lifetime of the protein (e.g., HSA's Trp-214) upon binding [2]. The excited state of the fluorophore is not deactivated; formation of a non-fluorescent complex in the ground state.
Binding Constant Binding constants ((K_a)) on the order of (10^4) M⁻¹ for HSA [2]. Confirms a stable, moderate-affinity complex is formed.
Thermodynamic Parameters Negative Gibbs free energy change (ΔG) for HSA binding [2]. The binding process is spontaneous.
Molecular Docking Binds near the subdomain IIA (Sudlow's site I) of HSA, close to Trp-214 residue [2]. Provides a structural model for the complex, showing proximity to the fluorophore.
UV-Vis Absorption Changes in the UV-Vis absorption spectrum of the protein upon this compound addition [1]. Alteration of the protein's micro-environment, consistent with complex formation.

Experimental Protocols for Confirmation

Here are the core methodologies you can follow to experimentally confirm the static quenching mechanism of this compound.

Fluorescence Quenching Titration

This is the fundamental experiment to initiate the investigation.

  • Objective: To measure the decrease in protein fluorescence intensity upon binding with this compound and construct a Stern-Volmer plot.
  • Materials: Protein solution (HSA or Pancreatic Lipase in a suitable buffer, e.g., 50 mM phosphate buffer, pH 7.0-7.4), stock solution of this compound in DMSO or buffer.
  • Procedure:
    • Place a fixed concentration of protein in a cuvette. A common HSA concentration is 1-3 µM.
    • Record the fluorescence emission spectrum (e.g., excite at 295 nm to selectively excite tryptophan residues, and record emission from 300-450 nm). This is your ( F_0 ).
    • Add small, increasing aliquots of this compound stock solution to the cuvette.
    • After each addition, mix, equilibrate, and record the new fluorescence spectrum (( F )).
    • Correct all fluorescence readings for inner-filter effects using the formula: [ F_{corr} = F_{obs} \times 10^{(A_{ex} + A_{em})/2} ] where ( A_{ex} ) and ( A_{em} ) are the absorbance values of the solution at the excitation and emission wavelengths, respectively [3].
Data Analysis for Static Quenching
  • Stern-Volmer Plot:

    • Plot ( F_0/F ) versus [Q] (quencher concentration).
    • A linear plot suggests a single quenching mechanism. The slope is the Stern-Volmer constant ( K_{SV} ).
    • Temperature Dependence: Repeat the titration at different temperatures (e.g., 25°C, 30°C, 37°C). For static quenching, ( K_{SV} ) typically increases with temperature because the complex formation is more favorable at higher temperatures [3].
  • Binding Constant and Stoichiometry:

    • For static quenching, use the modified Stern-Volmer equation (for a 1:1 complex): [ \frac{F_0}{F_0 - F} = \frac{1}{f_a K_a [Q]} + \frac{1}{f_a} ]
    • Here, ( f_a ) is the fraction of accessible fluorescence, and ( K_a ) is the association (binding) constant. A linear plot of ( F_0/(F_0 - F) ) versus 1/[Q] yields ( K_a ) from the slope.
Complementary Techniques for Validation
  • Fluorescence Lifetime Measurements (Time-Resolved Fluorescence):

    • Objective: To distinguish between static (no lifetime change) and dynamic quenching (lifetime decreases).
    • Procedure: Measure the fluorescence lifetime of the protein alone and in the presence of increasing concentrations of this compound.
    • Expected Outcome for Static Quenching: The average fluorescence lifetime (τ) remains largely unchanged (( τ_0 / τ ≈ 1 )), while the intensity decreases (( F_0 / F > 1 )) [3].
  • UV-Vis Absorption Spectroscopy:

    • Objective: To detect the formation of a ground-state complex.
    • Procedure: Record the absorption spectrum of the protein, this compound, and their mixture.
    • Expected Outcome for Static Quenching: The spectrum of the mixture is not a simple sum of the individual spectra, indicating an interaction in the ground state [1].
  • Circular Dichroism (CD) Spectroscopy:

    • Objective: To investigate if this compound binding induces changes in the secondary structure of the protein.
    • Procedure: Record the far-UV CD spectrum (190-250 nm) of the protein in the absence and presence of this compound [1] [4].
  • Molecular Docking:

    • Objective: To predict the binding location and mode of this compound on the protein.
    • Procedure: Use docking software (e.g., AutoDock) to simulate the binding of this compound to a crystal structure of the target protein (e.g., HSA from PDB). This can show proximity to fluorophores like Trp-214 and the binding energy [1] [2].

Workflow for Static Quenching Confirmation

The diagram below outlines the logical sequence of experiments to conclusively demonstrate static quenching.

G Start Start: Perform Fluorescence Quenching Titration SV Analyze Data: Build Stern-Volmer Plot Start->SV CheckLifetime Key Confirmatory Step: Measure Fluorescence Lifetime SV->CheckLifetime Static Conclusion: Static Quenching Confirmed CheckLifetime->Static    F₀/F > 1 & τ₀/τ ≈ 1 Dynamic Conclusion: Dynamic Quenching Indicated CheckLifetime->Dynamic    F₀/F ≈ τ₀/τ > 1 Support Perform Supporting Experiments: UV-Vis, CD, Molecular Docking Static->Support

Troubleshooting FAQs

  • Q1: My Stern-Volmer plot is curved upwards. Does this rule out static quenching?

    • A: Not necessarily. A curved Stern-Volmer plot can indicate a combination of static and dynamic quenching, or the presence of multiple binding sites with different affinities. It is crucial to perform lifetime measurements to clarify the contribution of each mechanism [3].
  • Q2: Why is it critical to correct for the inner-filter effect?

    • A: If the quencher (this compound) absorbs light at the excitation or emission wavelength of the fluorophore, it can reduce the measured fluorescence intensity without any actual quenching occurring. This "trivial quenching" can be mistaken for static or dynamic quenching. Correcting for this effect is essential for accurate data interpretation [3].
  • Q3: I have confirmed static quenching. What is the molecular interpretation of this?

    • A: Static quenching confirms that this compound and your target protein form a non-fluorescent complex in the ground state. This is typically due to strong, non-covalent interactions (e.g., van der Waals, hydrogen bonding, hydrophobic effects) within a specific binding pocket of the protein, as shown by molecular docking studies with HSA and Pancreatic Lipase [1] [2].

References

guaijaverin vs quercetin bioactivity

Author: Smolecule Technical Support Team. Date: February 2026

Quick Comparison at a Glance

Feature Quercetin (Aglycone) Guaijaverin (Glycoside)
Chemical Nature Flavonol aglycone (parent molecule) [1] Quercetin-3-O-arabinoside (glycoside form) [1]
Bioavailability Low oral bioavailability (<1%); rapid and extensive metabolism [1] Glycosylation can significantly alter absorption and metabolism; specific data for this compound is limited.
Antioxidant Potency Strong antioxidant; oxidation potential: 310 mV [2] Specific data not found in search results. Antioxidant activity is highly influenced by glycosylation.
ACE Inhibition (IC₅₀) Most potent in its group (Q) [2] Less potent than Quercetin (Q4'G) [2]
AChE Inhibition Potent inhibitor (Q) [2] Potent inhibitor, comparable to Quercetin (Q4'G) [2]
Research Focus & Availability Extensively studied; thousands of publications on various bioactivities [3] [4] [5] Limited research; primarily mentioned as a constituent in plants like guava leaves [6] [7]

Detailed Analysis of Available Data

The table below summarizes the only direct, quantitative comparative data I located, which comes from a 2025 study examining the multifaceted biological activity of quercetin and its glycosides [2].

Assayed Activity Experimental Finding (Ranking of Potency) Key Experimental Methodology
Antioxidant Potency Q > Q3G > Ru ≈ Q4'G > Q3,4'G [2] Cyclic Voltammetry (CV): Antioxidant potential was determined by the biological oxidation potential and intensity of the anodic current in 50 mM acetate–acetic buffer (pH 5.5). A lower oxidation potential indicates higher antioxidant potency [2].
Angiotensin-Converting Enzyme (ACE) Inhibition Q > Q3,4'G > Ru > Q3G > Q4'G [2] In vitro ACE inhibition assay: The inhibitory activity against rabbit lung ACE enzyme was measured spectrophotometrically. The assay involved monitoring the hydrolysis of hippuryl-histidyl-leucine (HHL) by ACE, with the formation of hippuric acid quantified to determine inhibition [2].
Acetylcholinesterase (AChE) Inhibition Q ≈ Q3G ≈ Q4'G ≈ Ru > Q3,4'G [2] In vitro AChE inhibition assay (Ellman's method): The activity of electric eel AChE was measured by tracking the formation of 5-thio-2-nitrobenzoate anion from the hydrolysis of acetylthiocholine iodide, which was monitored spectrophotometrically [2].
Anti-glycation (AGE Inhibition) Q3,4'G ≈ Q4'G ≈ Q3G > Ru ≈ Q [2] BSA/Methylglyoxal (MGO) model system: Bovine Serum Albumin (BSA) was incubated with methylglyoxal (a potent glycating agent) in the presence of the compounds. The formation of fluorescent Advanced Glycation End-products (AGEs) was measured to determine inhibitory capacity [2].

> Note on this compound: In the key study cited above [2], "Q4'G" (Quercetin-4'-O-β-glucoside) was used as a proxy for this compound (Quercetin-3-O-arabinoside). While not identical, both are glycosylated derivatives of quercetin, and this data provides the best available insight into how glycosylation at different positions can influence bioactivity.

Experimental Insights on Quercetin

Given the scarcity of data on this compound, here are detailed methodologies from high-impact studies on quercetin, which could serve as a template for future comparative studies.

  • 1. Apoptosis and Cell Cycle Analysis in Cervical Cancer Cells [3]

    • Purpose: To investigate the anti-proliferative and pro-apoptotic mechanisms of quercetin.
    • Key Methods:
      • Cell Viability (MTT) Assay: HeLa cells were treated with a range of quercetin concentrations (1-150 µM) for 24/48 hours to determine sub-lethal doses (25/50 µM) for subsequent assays.
      • Nuclear Morphology & Cell Cycle Analysis: Treated cells were stained with Propidium Iodide (PI) and analyzed by fluorescence microscopy and flow cytometry to assess apoptosis and cell cycle arrest (G2/M phase).
      • Proteome Profiler & qPCR: Used to quantify changes in proteins and genes involved in apoptosis (e.g., TRAIL, FASL, caspases) and key signaling pathways (PI3K, MAPK, WNT).
  • 2. Cardioprotective Effects in Traumatic Cardiac Injury (TCI) [4]

    • Purpose: To evaluate the protective effects of quercetin on the heart after trauma.
    • Key Methods:
      • In vivo Rat Model: TCI was induced in rats by a standardized impact to the chest. Quercetin (10, 20, 40 mg/kg) or DMSO (control) was administered intraperitoneally post-trauma.
      • Biochemical Assays (ELISA): Serum levels of oxidative stress markers (MDA, GPx, SOD) and inflammatory cytokines (IL-1β, IL-33, sST2) were measured.
      • Histopathological Examination: Heart tissue sections were scored semi-quantitatively for degeneration, inflammation, edema, and necrosis.
  • 3. Neuroprotective Mechanism in Alcoholic Brain Injury [8]

    • Purpose: To elucidate the neuroprotective mechanism of quercetin via the JNK/P38 MAPK signaling pathway.
    • Key Methods:
      • Network Pharmacology: Used to predict potential targets and pathways (like JNK/P38 MAPK) by analyzing databases.
      • Molecular Docking: Validated the binding affinity of quercetin to key proteins in the predicted pathway.
      • In vivo & In vitro Validation: An ethanol-induced rat model and BV-2 microglial cells were used to confirm that quercetin reduces inflammation and oxidative stress by downregulating phosphorylated JNK and P38 protein levels.

Signaling Pathway for Quercetin's Neuroprotective Action

The diagram below visualizes the key pathway investigated in one of the cited studies [8].

G Ethanol Ethanol Oxidative Stress\n& Inflammation Oxidative Stress & Inflammation Ethanol->Oxidative Stress\n& Inflammation Quercetin Quercetin JNK/P38 MAPK\nPathway\n(Activated) JNK/P38 MAPK Pathway (Activated) Quercetin->JNK/P38 MAPK\nPathway\n(Activated) Inhibits JNK/P38 MAPK\nPathway\n(Inhibited) JNK/P38 MAPK Pathway (Inhibited) Quercetin->JNK/P38 MAPK\nPathway\n(Inhibited) Promotes Oxidative Stress\n& Inflammation->JNK/P38 MAPK\nPathway\n(Activated) Neuronal Damage\n& Apoptosis Neuronal Damage & Apoptosis JNK/P38 MAPK\nPathway\n(Activated)->Neuronal Damage\n& Apoptosis Neuroprotection Neuroprotection JNK/P38 MAPK\nPathway\n(Inhibited)->Neuroprotection

Research Implications and Future Directions

The stark contrast in available data highlights that this compound is significantly under-studied compared to its parent compound, quercetin. The limited evidence suggests that glycosylation (the addition of a sugar group to form this compound) substantially alters its biological properties compared to the aglycone quercetin.

  • Potency Shifts: Quercetin was generally more potent in antioxidant and ACE inhibition assays, while its glycosides showed superior activity in inhibiting AGE formation [2]. This indicates that glycosylation can be a critical determinant of bioactivity.
  • A Research Gap: The strong bioactivities observed in guava leaf extracts [6] [7] cannot be fully understood without dedicated studies on its specific glycosylated compounds, like this compound.

To objectively compare these two compounds, future experimental work should focus on:

  • Systematic in vitro screening against a panel of molecular targets (enzymes, receptors) relevant to disease.
  • Parallel pharmacokinetic studies to directly compare their absorption, distribution, metabolism, and excretion.
  • Head-to-head efficacy studies in standardized animal models of inflammation, metabolic disease, or cancer.

References

guaijaverin efficacy comparison orlistat

Author: Smolecule Technical Support Team. Date: February 2026

Available Data Overview

Aspect Orlistat Guaijaverin
Class Synthetic drug [1] Flavonoid (natural compound) [2]
Primary Mechanism Pancreatic and gastric lipase inhibitor; reduces fat absorption [1] Information missing from search results; general flavonoids may inhibit digestive enzymes [3], but this compound-specific data is lacking.
Efficacy (Weight Loss) ~2.4-2.7 kg greater weight loss than placebo over 3-12 months in patients with or at risk of type 2 diabetes [4]. ~5.8 kg mean weight loss after 4 years in one study [1]. No specific experimental data found in search results.
Key Experimental Evidence Multiple randomized controlled trials (RCTs) and meta-analyses in humans [1] [4]. No specific data on anti-obesity efficacy found in search results. Mentioned as a constituent of guava leaves, which have been studied for antitumor effects [2] [5].

Orlistat Experimental Data & Protocol

Since a direct comparison is not possible, the following details the established evidence and methodology for orlistat, which is a gold standard in obesity pharmacotherapy.

Efficacy and Safety Data:

  • Weight Loss: A 2025 meta-analysis of 22 RCTs concluded that orlistat resulted in a statistically significant greater weight loss of 2.40 kg (95% CI: 2.08 to 2.72) compared to control groups in overweight adults with or at high risk of type 2 diabetes [4].
  • Long-term Outcomes: The XENDOS study demonstrated that orlistat promoted significant weight loss over 4 years and reduced the cumulative incidence of diabetes by 37.3% [1].
  • Safety Profile: Orlistat's side effects are primarily gastrointestinal, including fecal incontinence, oily spotting, and fatty stool, due to its mechanism of action. It can also reduce the absorption of fat-soluble vitamins (A, D, E, K) [1].

Typical Clinical Trial Protocol: The methodology for establishing orlistat's efficacy is rigorous and can serve as a reference for anti-obesity drug evaluation [1] [4].

  • Design: Randomized, double-blind, placebo-controlled trials (RCTs).
  • Participants: Adults with a Body Mass Index (BMI) ≥ 25 or ≥ 27 kg/m², often with comorbidities like type 2 diabetes.
  • Intervention: Orlistat (120 mg, three times daily) administered along with a weight-loss diet and lifestyle modifications.
  • Comparator: Placebo, given alongside the same diet and lifestyle advice.
  • Duration: Typically 12 months or longer to meet regulatory standards for long-term use [1].
  • Primary Endpoint: Mean change in body weight from baseline. The FDA often requires a drug to demonstrate a mean weight loss of at least 5% that is statistically significant versus placebo [1].
  • Secondary Endpoints: Proportion of patients achieving ≥5% or ≥10% weight loss; changes in cardiometabolic parameters (e.g., blood glucose, lipid levels, blood pressure) [1].

Potential Pathway for this compound Research

Although data for this compound is missing, research into natural compounds like flavonoids often follows a specific pathway, moving from initial in vitro studies to clinical trials. The diagram below outlines this general research logic.

G cluster_0 Example In Vitro Assays for Obesity Start Identify Bioactive Compound (e.g., this compound) InVitro In Vitro Studies Start->InVitro Initial Screening InVivo In Vivo Animal Studies InVitro->InVivo Mechanism Confirmed A1 Pancreatic Lipase Inhibition Assay A2 α-Glucosidase/Amylase Inhibition Assay A3 Cell-based Models of Adipogenesis Clinical Human Clinical Trials InVivo->Clinical Efficacy & Safety in Model

For this compound, research would likely start with in vitro assays to confirm its mechanism of action, such as:

  • Pancreatic Lipase Inhibition: Measuring the compound's ability to block the enzyme that breaks down dietary fats, similar to orlistat [3] [6].
  • Carbohydrate-Hydrolase Inhibition: Assessing inhibition of α-amylase and α-glucosidase to reduce carbohydrate absorption, a related anti-obesity and anti-diabetic strategy [3] [7].

Research Implications and Next Steps

The absence of direct comparative data means that the efficacy of this compound relative to orlistat remains an open scientific question. For a definitive comparison, head-to-head studies in both laboratory and clinical settings are necessary.

References

Quantitative Data on Synergistic Effects

Author: Smolecule Technical Support Team. Date: February 2026

The tables below summarize key quantitative findings from in vitro and in vivo studies, comparing the effects of the Guaijaverin and EGCG complex (GEC) against EGCG alone.

Table 1: In Vitro Synergistic Inhibition of Allergic and Inflammatory Mediators [1] [2]

Parameter Measured Effect of GEC vs. EGCG Alone Reported Synergistic Enhancement
β-hexosaminidase release (a marker of mast cell degranulation) Inhibition ~4.20% greater inhibition [2]
Nitric Oxide (NO) production Inhibition ~3.8% greater inhibition [1]
Inducible NO Synthase (iNOS) Inhibition ~5.1% greater inhibition [1]
Cyclooxygenase-2 (COX-2) Inhibition ~4.1% greater inhibition [1]
Interleukin-12 (IL-12) production (downregulated in allergies) Increase ~7.5% greater increase in one model; ~5.4% in another [1]
Th2 Cytokines (IL-4, IL-5, IL-13) Inhibition 0.67% to 4.71% greater inhibition [2]
Th1 Cytokine (IFN-γ) production Increase ~12.43% greater increase [2]

Table 2: In Vivo Efficacy in Allergic Rhinitis Mouse Model [1] [2]

Parameter Measured Effect of ILS-F-2301 (100 mg/kg)
OVA-specific IgE (in serum) Inhibition
Histamine (in serum) Inhibition
Th2 Cytokines (IL-4, IL-5) (in serum) 28.23% and 47.15% inhibition, respectively
Th1 Cytokine (IFN-γ) (in serum) 37.11% activation (increase)

Detailed Experimental Protocols

The following methodologies are based on the cited studies and are crucial for replicating the research.

Protocol 1: In Vitro Assessment of Anti-allergic Activity [2]
  • Cell Line: Use RBL-2H3 mast cells.
  • Sensitization: Stimulate the cells with dinitrophenyl-immunoglobulin E (DNP-IgE).
  • Treatment: Pre-treat cells with GEC, ILS-F-2301, EGCG alone, or a control before challenging with the antigen (DNP-human serum albumin).
  • Measurement:
    • β-hexosaminidase release: Collect cell supernatant and measure the release of this enzyme, a key marker of mast cell degranulation.
    • Cytokine analysis: Use techniques like ELISA to measure the levels of cytokines (IL-4, IL-5, IL-13, IFN-γ) in the supernatant.
Protocol 2: In Vivo Allergic Rhinitis Mouse Model [1] [2]
  • Animal Sensitization: Sensitize mice (e.g., BALB/c) intraperitoneally with ovalbumin (OVA) and aluminum hydroxide (Alu) adjuvant on days 0, 5, and 14.
  • Treatment: Orally administer the test compound (e.g., ILS-F-2301 at 100 mg/kg) or a vehicle control for a defined period, typically around the time of challenge.
  • Challenge: Intranasally challenge the mice with OVA to induce local allergic inflammation.
  • Sample Collection: After sacrifice, collect blood serum to measure OVA-specific IgE, histamine, and cytokines (IL-4, IL-5, IFN-γ).

Signaling Pathways and Mechanisms

The synergistic anti-allergic effect is achieved by simultaneously modulating multiple signaling pathways to rebalance the T-helper (Th) cell response, shifting it away from a pro-allergic state (Th2) and towards a protective state (Th1).

G OVA_Challenge OVA/IgE Challenge PI3K_Akt PI3K/Akt Pathway OVA_Challenge->PI3K_Akt mTOR mTOR PI3K_Akt->mTOR STAT6 STAT6 mTOR->STAT6 GATA3 GATA3 STAT6->GATA3 Th2 Th2 Response GATA3->Th2 Th2_Cytokines IL-4, IL-5, IL-13 Th2->Th2_Cytokines STAT1 STAT1 Tbet T-bet STAT1->Tbet Th1 Th1 Response Tbet->Th1 IFN_g IFN-γ Th1->IFN_g IL12 IL-12 Production IL12->Th1 GEC This compound/EGCG (GEC) GEC->PI3K_Akt Inhibits GEC->mTOR Inhibits GEC->STAT6 Inhibits GEC->STAT1 Activates GEC->Tbet Activates GEC->IL12 Promotes

Diagram: GEC rebalances the Th1/Th2 immune response by modulating key signaling pathways. It inhibits the PI3K/Akt/mTOR/STAT6 axis to suppress the pro-allergic Th2 response, while simultaneously activating the STAT1/T-bet axis and promoting IL-12 production to enhance the protective Th1 response [1] [2].

Key Research Formulations

The synergistic effect is most pronounced in specific combinations:

  • GEC (this compound and EGCG Complex): The studied synergistic complex itself [1] [2].
  • ILS-F-2301: A standardized extract with a 2:8 ratio of Psidium guajava (guava, source of this compound) and Camellia sinensis (green tea, source of EGCG) [1] [2].

References

validation guaijaverin analytical method

Author: Smolecule Technical Support Team. Date: February 2026

Guaijaverin and Analytical Foundations

This compound is a flavonoid, specifically the 3-O-arabinoside of quercetin, found in guava leaves (Psidium guajava L.) and is recognized for its significant biological activities, including anti-diabetic, anti-allergic, and antibacterial properties [1] [2] [3].

The table below summarizes its basic chemical information:

Property Description
IUPAC Name 2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-[(3,4,5-trihydroxyoxan-2-yl)oxy]-4H-chromen-4-one [4]
Chemical Formula C₂₀H₁₈O₁₁ [4]
Molecular Weight 434.35 g/mol [4]
Chemical Class Flavonoid-3-O-glycoside [4]
Bioactivities Anti-diabetic [2], anti-allergic (modulates Th1/Th2 cytokines) [1], antibacterial (e.g., against S. mutans) [3]

While a dedicated method for this compound was not found, research on closely related compounds offers a strong starting point. One study details the analysis of quercetin (the aglycone of this compound) from guava leaves using HPLC, which is the most likely technique for quantifying this compound [5] [6].

The reported HPLC parameters for quercetin are [5] [6]:

  • Column: Hypersil ODS (4 x 125 mm)
  • Mobile Phase: 0.5% ortho-phosphoric acid in water and Methanol
  • Flow Rate: 1 ml/min
  • Column Temperature: 25°C

This existing method for a structurally similar compound would serve as the foundational experimental protocol from which to develop a specific method for this compound.

The Roadmap to a Validated Method

To create a reliable analytical method, you must follow a structured development and validation process. The International Council for Harmonisation (ICH) guidelines outline the key parameters required to prove a method is suitable for its intended use [7].

The diagram below illustrates the logical workflow for developing and validating an analytical method, from initial setup to final regulatory compliance.

Start Start: Define Method Purpose Dev Method Development (e.g., HPLC for this compound) Start->Dev Val Method Validation Dev->Val Params Key Validation Parameters Val->Params Spec Specificity Params->Spec Acc Accuracy Params->Acc Prec Precision Params->Prec Lin Linearity Params->Lin Range Range Params->Range LOD LOD/LOQ Params->LOD Rob Robustness Params->Rob Use Routine Use & Monitoring Spec->Use Acc->Use Prec->Use Lin->Use Range->Use LOD->Use Rob->Use Reval Revalidation (if conditions change) Use->Reval

Here is a more detailed explanation of the core validation parameters from the ICH guidelines [7]:

  • Selectivity and Specificity: The method must be able to distinguish this compound from other components in the sample, such as quercetin, avicularin, and matrix interferences.
  • Accuracy: This demonstrates the closeness of your test results to the true value of this compound in the sample, typically established through recovery studies (e.g., spiking a known amount into a blank matrix).
  • Precision: This includes repeatability (intra-assay precision under the same conditions) and intermediate precision (variation between different days, analysts, or equipment) to ensure consistent results.
  • Linearity and Range: The method should produce results directly proportional to the concentration of this compound across a specified "range." You need to define the upper and lower concentration limits where accuracy and precision are maintained.
  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): LOD is the lowest amount of this compound that can be detected, while LOQ is the lowest amount that can be quantified with acceptable accuracy and precision.
  • Robustness: The method should remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition ±1%, temperature ±2°C).

Suggestions for Future Research

The absence of a single published validated method indicates a gap in the literature. To create your own comparison guide, you could:

  • Consult Specialized Databases: Search in-depth analytical science journals, patent databases, and pharmacopoeial monographs which sometimes contain fully validated methods.
  • Propose a Novel Method: Based on the HPLC parameters for quercetin, you could design an experimental plan to optimize the separation specifically for this compound and then systematically validate it against all ICH parameters.
  • Compare Techniques: A comprehensive guide could compare different analytical platforms (e.g., HPLC vs. HPTLC vs. LC-MS/MS) for sensitivity, speed, and cost in quantifying this compound, once validation data is available.

References

Antioxidant Activity & Comparative Potential of Guaijaverin

Author: Smolecule Technical Support Team. Date: February 2026

The provided evidence primarily confirms the intrinsic antioxidant activity of guaijaverin and its presence in antioxidant-rich plant extracts. The table below summarizes the key findings.

Compound/Extract Reported Antioxidant Activity Comparative Data Key Findings
This compound Confirmed activity [1] [2] [3] Limited direct comparison A plant flavonoid isolated from Psidium guajava; activity is linked to its phenolic structure [1].
Guava Leaf Extract High antioxidant capacity [4] [5] Higher than synthetic antioxidant BHT [4] Bioactive compounds (phenolics, flavonoids, triterpenoids) are positively correlated with antioxidant capacity; genotypic variations exist [4].
Synthetic Antioxidants (BHA, BHT) Known activity [4] Used as a benchmark Their use is declining due to potential toxicity and carcinogenicity, driving the search for natural alternatives [4].

Experimental Evidence for this compound's Activity

Here are the methodologies and key results from studies investigating this compound's bioactivity, which underpin its antioxidant potential.

Assay/Model Experimental Protocol Summary Key Results

| Aldose Reductase Inhibition [1] | 1. Sample Preparation: Methanolic extracts of natural medicines were prepared. 2. Bioassay-Guided Separation: Flavonoids were isolated from active extracts. 3. IC₅₀ Measurement: The concentration required to inhibit 50% of rat lens aldose reductase activity was measured. | this compound showed potent inhibitory activity with an IC₅₀ of 0.18 μM, comparable to the synthetic drug epalrestat (IC₅₀ = 0.072 μM) [1]. | | Antibacterial Activity [1] | 1. Compound Isolation: Bioautography-directed chromatographic fractionation of guava leaf extract isolated this compound. 2. MIC Determination: The minimum inhibitory concentration (MIC) against Streptococcus mutans was evaluated. 3. Sub-MIC Effects: Acid production, cell-surface hydrophobicity, and sucrose-dependent adherence were assessed. | this compound was bacteriostatic against Strep. mutans with an MIC of 2-4 mg/mL and inhibited cariogenic properties at sub-MIC concentrations [1]. | | Urease Inhibition [1] [2] | 1. Extract Screening: Methanolic extracts of edible plants were tested for inhibitory activity against Jack bean urease. 2. Inhibitor Isolation: Active constituents were isolated from the extracts. 3. IC₅₀ Measurement: The concentration required to inhibit 50% of urease activity was determined. | this compound was isolated from Psidium guajava as a urease inhibitor with an IC₅₀ of 120 μM [2]. | | DPPH & ABTS Radical Scavenging (Guava Leaf) [4] | 1. Extract Preparation: Leaves from 18 guava genotypes were collected and extracted. 2. Assay Execution: DPPH and ABTS radical scavenging abilities of the extracts were measured spectrophotometrically. 3. Correlation Analysis: Antioxidant capacity was correlated with total phenolic, flavonoid, and triterpenoid content. | A significant positive correlation was found between antioxidant capacity and the content of total phenolics and flavonoids in guava leaves [4]. |

Mechanisms and Experimental Pathways

The following diagrams illustrate the proposed mechanism of this compound's antioxidant effects and a general workflow for evaluating the antioxidant capacity of plant extracts like guava leaves, which contain this compound.

G Workflow for Evaluating Antioxidant Capacity in Plant Extracts cluster_prep Sample Preparation cluster_assays Antioxidant Capacity Assays Start Plant Material Collection (e.g., Guava Leaves) A Extraction (Solvent: Methanol, Ethanol, Water) Start->A B Fractionation & Compound Isolation (e.g., this compound) A->B C1 Chemical Assays (DPPH, ABTS Radical Scavenging) B->C1 C2 Cell-Based Models B->C2 C3 Enzyme Inhibition Assays (Aldose Reductase, Urease) B->C3 D Data Analysis & Correlation with Bioactive Compound Content C1->D C2->D C3->D

Research Implications and Future Directions

  • Synergistic Effects: The antioxidant capacity of guava leaf extract is likely the result of a synergistic action among various bioactive compounds (phenolics, flavonoids, triterpenoids) rather than a single molecule [4] [5].
  • Genotypic Variations: The content of bioactive compounds and the resulting antioxidant activity in guava leaves vary significantly among different genotypes [4]. Selecting superior germplasm is crucial for maximizing the yield of target compounds like this compound.
  • Standardization Needed: Future research would benefit from standardized protocols that directly compare isolated this compound against other pure flavonoids (e.g., quercetin, rutin) using multiple antioxidant assays to establish a definitive potency ranking.

References

guaijaverin molecular binding affinity comparison

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Binding Affinity of Guaijaverin

The table below summarizes the binding affinity of this compound and reference compounds against various protein targets, as reported in computational docking studies. Binding affinity is typically expressed as global binding energy (kcal/mol), where a more negative value indicates stronger binding [1] [2].

Protein Target Pathway/Disease This compound Binding Affinity (kcal/mol) Reference Compound (Binding Affinity)
SARS-CoV-2 MPP [2] COVID-19 -10.3 Withaferin (-9.7), Avicularin (-9.5)
SARS-CoV-2 Nsp9 [2] COVID-19 -9.3 Asiatic Acid (-9.4), Withaferin (-9.1)
SARS-CoV-2 RBD [2] COVID-19 -9.8 Asiatic Acid (-10.2), Avicularin (-9.5)
Norovirus VP1 [1] Viral Gastroenteritis -10.8 Avicularin (-10.8), Asiatic Acid (-10.3)
Norovirus VP2 [1] Viral Gastroenteritis -10.3 Avicularin (-10.9), Asiatic Acid (-10.5)
Norovirus P48 [1] Viral Gastroenteritis -10.2 Avicularin (-10.3), Asiatic Acid (-10.3)
Norovirus P22 [1] Viral Gastroenteritis -10.3 Avicularin (-10.5), Asiatic Acid (-10.0)
Aldose Reductase [3] Diabetes Complications Not Fully Quantified Naringenin (Strongest Binder)
Thyroid Receptor (TRβ1) [4] Hypothyroidism Not Fully Quantified Levothyroxine (Pharmaceutical Control)

Experimental Protocols & Methodologies

The binding data for this compound is primarily derived from computational molecular docking studies, which predict how a small molecule (ligand) interacts with a protein target (receptor). Key experimental workflows are consistent across studies [1] [2]:

G cluster_1 Key Steps & Common Tools Start Start: Study Objective P1 1. Protein & Ligand Preparation Start->P1 P2 2. Molecular Docking Simulation P1->P2 S1 a. Retrieve 3D structures from PDB/UniProt P1->S1 P3 3. Binding Affinity Scoring P2->P3 S3 c. Perform docking (PatchDock, AutoDock) P2->S3 P4 4. Visualization & Analysis P3->P4 S5 e. Calculate global binding energy (kcal/mol) P3->S5 End End: Data Interpretation P4->End S6 f. Identify binding site residues (PyMOL) P4->S6 S2 b. Optimize ligand structure (Open Babel, PubChem) S4 d. Refine results (FireDock)

For the Human Serum Albumin (HSA) binding study [5], a different methodology was used:

  • Technique: Fluorescence Spectroscopy and computational modeling.
  • Principle: The intrinsic fluorescence of Tryptophan-214 in HSA is quenched when this compound binds nearby.
  • Procedure: HSA was dissolved in a phosphate buffer, and its fluorescence emission was measured upon successive additions of this compound. The resulting quenching data was analyzed using the Stern-Volmer equation to determine the binding constant and mechanism, which was identified as a static quenching process, indicating the formation of a ground-state complex [5].

Therapeutic Implications of Binding

The binding of this compound to these specific protein targets suggests several potential mechanisms of action:

G cluster_viral Antiviral Mechanisms cluster_metabolic Antidiabetic & Metabolic Mechanisms cluster_binding Binding & Pharmacokinetics G This compound V1 Inhibit Viral Enzyme Activity G->V1 Binds to SARS-CoV-2 MPP, RBD [2] V2 Block Viral Replication G->V2 Binds to Norovirus VP1, P48 [1] M1 Inhibit Aldose Reductase G->M1 Interacts with Aldose Reductase [3] M3 Modulate Thyroid Hormone Function G->M3 Binds to Thyroid Receptor TRβ1 [4] B1 Bind to Human Serum Albumin (HSA) G->B1 Binds to Site I of HSA [5] V3 Prevent Viral Entry/Assembly V1->V3 Potential Effect V2->V3 M2 Reduce Diabetic Complications M1->M2 B2 Influence Drug Transport & Half-life

Interpretation Guide for Professionals

When evaluating this data for drug development, please consider:

  • Computational vs. Experimental Data: The high-affinity docking scores are predictive. Promising in-silico results require validation through in vitro assays (e.g., ELISA, enzymatic inhibition tests) and in vivo studies.
  • Therapeutic Potential: Strong binding to viral proteins (SARS-CoV-2, Norovirus) highlights this compound's promise as an antiviral lead. Its interaction with aldose reductase and thyroid receptors also warrants further investigation for metabolic disorders [3] [2] [4].
  • Pharmacokinetics: The confirmed binding to HSA Site I suggests this compound may have a favorable serum half-life, but it also indicates potential for drug-drug interactions with other Site I-binding compounds [5].

References

guaijaverin in vivo vs in vitro efficacy

Author: Smolecule Technical Support Team. Date: February 2026

Guaijaverin's Bioactive Profile

This compound is a glycosylated quercetin derivative (a flavonoid) found in guava leaves (Psidium guajava L.) and other Psidium species [1] [2] [3]. The table below summarizes its observed bioactivities in laboratory studies.

Bioactivity Observed Effect (In Vitro) Model / Assay Details Key Findings / Proposed Mechanism
Antimalarial [2] Moderate antiplasmodial activity. P. falciparum FcB1 strain (chloroquine-resistant). IC₅₀ of 6.9 µM. Isolated from P. acutangulum; activity attributed to a mixture of flavonoids.
Antidiabetic [3] Potential inhibitor of aldose reductase (AKR1B1). Computational molecular docking analysis (PDB: 3G5E). Identified as a compound with heterogeneous affinity for the target protein AKR1B1, an enzyme implicated in diabetic complications.
Antibacterial (as part of extract) Contributes to the activity of guava leaf extracts [1]. Bacterial strains (Proteus vulgaris, Bacillus subtilis, Pseudomonas aeruginosa). Methanolic leaf extracts of guava (containing this compound) showed a mean zone of inhibition of 21–25 mm against tested strains.

Detailed Experimental Protocols

For researchers looking to replicate or build upon these findings, here are the methodologies referenced in the studies.

For Antimalarial Activity Testing [2]:

  • Bioassay: Antiplasmodial activity was evaluated against the chloroquine-resistant Plasmodium falciparum FcB1 strain using the [³H]-hypoxanthine incorporation bioassay.
  • Extraction & Isolation: A traditional decoction of Psidium acutangulum aerial parts was subjected to liquid-liquid extraction. The active ethyl acetate fraction underwent bioguided fractionation, leading to the isolation of this compound and other flavonoids.
  • Cytotoxicity Testing: The cytotoxicity of pure compounds was measured on VERO cells and L6 mammalian cells to ensure antiplasmodial activity was not due to general cell poisoning.

For Antibacterial Activity Testing (in extract form) [1]:

  • Extraction: Guava leaves were extracted using solvents like methanol and ethyl acetate.
  • Testing: The minimum inhibitory concentration (MIC) was determined against bacterial strains. The methanolic leaf extract of the Allahabad safeda cultivar showed an MIC of 28.69 µg/mL against Pseudomonas aeruginosa.
  • Disk Diffusion: Antibacterial activity was also confirmed by measuring the zone of inhibition (21-25 mm) around disks containing the extract.

Potential Mechanisms of Action

The bioactivity of this compound is linked to its structure as a flavonoid. The diagram below illustrates its potential mechanisms, particularly in the context of diabetes, as identified through computational models [3].

G This compound This compound AKR1B1 Aldose Reductase (AKR1B1) This compound->AKR1B1  Inhibits PolyolPathway Polyol Pathway Implicated in diabetic complications AKR1B1->PolyolPathway  Regulates Complications Reduces risk of diabetic complications PolyolPathway->Complications  Inhibition leads to

Research Implications & Context

  • Synergistic Effects: The biological effects of guava leaf extracts are often due to synergistic actions of multiple compounds, including this compound, quercetin, and other flavonoids [4] [5] [6]. Isolated this compound may not show the same potency as the whole extract.
  • In Vitro vs. In Vivo Gap: The data primarily establishes this compound's in vitro potential. A significant gap exists between these findings and confirmed efficacy in live animal or human models (in vivo). The antimalarial activity, for instance, was noted as "moderate" [2].
  • Analytical Identification: Advanced techniques like Ultra-Performance Liquid Chromatography–Quadrupole Time-of-Flight Tandem Mass Spectrometry (UPLC-Q-TOF-MS/MS) are used to identify and characterize this compound in complex plant extracts [4] [3].

How to Proceed Further

Given the limited direct data on this compound, your research efforts might be most productive if you:

  • Explore Broader Flavonoid Research: Investigate the in vivo efficacy data for its aglycone, quercetin, which has a much larger body of research, which may provide supportive mechanistic insights.
  • Focus on Extract Studies: Look for clinical trials on standardized guava leaf extracts, as these represent the most direct evidence of in vivo activity in humans, even if the contribution of a single compound isn't isolated.
  • Consult Specialized Databases: Use dedicated phytochemical or pharmacological databases (e.g., PubMed, Scopus) with targeted search terms to find more primary literature.

References

guaijaverin noncompetitive inhibition validation

Author: Smolecule Technical Support Team. Date: February 2026

Guaijaverin Inhibition of Pancreatic Lipase

Experimental Aspect Summary of Key Findings
Inhibition Activity Up to 90.63% inhibition of pancreatic lipase; calculated IC₅₀ provided [1].
Inhibition Type Confirmed as reversible noncompetitive inhibition [1].
Binding Interaction Minimum binding energy of -6.96 kcal/mol via molecular docking; binds at allosteric site [1].
In Vivo Effect (Rat Model) Significantly reduced triglyceride (TG) uptake in an oral lipid tolerance test [1].

Detailed Experimental Protocols

For researchers seeking to replicate or understand the validation methods, here are the detailed experimental approaches used in the cited study.

Enzyme Inhibition Kinetics
  • Objective: Determine the half-maximal inhibitory concentration (IC₅₀) and mechanism of action.
  • Methodology: The study conducted enzyme inhibition activity experiments. By measuring the activity of pancreatic lipase in the presence of varying concentrations of this compound, the researchers were able to calculate the IC₅₀ value and determine the type of inhibition by analyzing how the inhibitor affected the enzyme kinetics [1].
  • Key Analysis: The type of reversible inhibition (noncompetitive) was identified by analyzing the data, likely using Lineweaver-Burk plots or similar methods [1].
Spectroscopic Analysis
  • Objective: Investigate the interaction between this compound and pancreatic lipase and its effect on the enzyme's structure.
  • Methodology: The research employed multispectral methods, including:
    • Fluorescence Spectroscopy: To study the quenching of the enzyme's intrinsic fluorescence by this compound, confirming static quenching.
    • Ultraviolet (UV) Spectroscopy: To observe changes in the absorption spectrum.
    • Circular Dichroism (CD): To detect changes in the secondary structure of the enzyme.
  • Key Findings: The results indicated that this compound binds to pancreatic lipase, altering its microenvironment and spatial conformation [1].
Molecular Docking
  • Objective: To predict the binding mode and affinity of this compound to pancreatic lipase computationally.
  • Methodology: Molecular docking simulations were performed using software that predicts how a small molecule (ligand, like this compound) binds to a protein (enzyme, like pancreatic lipase).
  • Key Findings: The simulation confirmed a strong binding interaction with a favorable energy of -6.96 kcal/mol. The docking results suggested that this compound binds to an allosteric site on the enzyme, which is consistent with a noncompetitive inhibition mechanism [1].
In Vivo Validation
  • Objective: Confirm the inhibitory activity in a live biological system.
  • Methodology: An oral lipid tolerance test (OLTT) was conducted on rats. The rats were administered a lipid load with and without this compound.
  • Key Measurements: Blood triglyceride levels were monitored over time. The group that received this compound showed a significant reduction in postprandial triglyceride uptake compared to the control, demonstrating the efficacy of this compound in a complex organism [1].

Experimental Workflow Diagram

The diagram below visualizes the multi-technique approach used to validate this compound's action.

Start Start: Investigation of This compound's Mechanism EnzymeKinetics Enzyme Kinetics Assay Start->EnzymeKinetics Spectroscopic Spectroscopic Methods Start->Spectroscopic CompDocking Molecular Docking Start->CompDocking InVivo In Vivo Rat Study Start->InVivo Data1 • IC₅₀ calculated • Noncompetitive inhibition confirmed EnzymeKinetics->Data1 Data2 • Static quenching confirmed • Protein conformation changed Spectroscopic->Data2 Data3 • Binding energy: -6.96 kcal/mol • Allosteric binding predicted CompDocking->Data3 Data4 • Reduced triglyceride uptake InVivo->Data4 Conclusion Conclusion: this compound is a potent noncompetitive pancreatic lipase inhibitor Data1->Conclusion Data2->Conclusion Data3->Conclusion Data4->Conclusion

Interpretation for Drug Development

From a drug development perspective, the noncompetitive nature of this compound's inhibition is significant. As a noncompetitive inhibitor, this compound binds to an allosteric site on the pancreatic lipase enzyme, distinct from the active site [1]. This means its efficacy is not diminished by high substrate concentrations (dietary fats) in the gut, which is a potential advantage over competitive inhibitors.

The collective evidence from kinetics, spectroscopy, computational modeling, and in vivo studies provides a strong, multi-faceted validation that this compound is a promising candidate for further development as a natural anti-obesity agent.

References

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Physical Description

Solid

XLogP3

0.4

Hydrogen Bond Acceptor Count

11

Hydrogen Bond Donor Count

7

Exact Mass

434.08491139 Da

Monoisotopic Mass

434.08491139 Da

Heavy Atom Count

31

Melting Point

239 °C

UNII

4U8665F4X3

Related CAS

5041-68-9

Other CAS

22255-13-6
30370-87-7

Wikipedia

Guaijaverin

Dates

Last modified: 08-15-2023

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